6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJHXJVFHPVGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288234 | |
| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-65-7 | |
| Record name | 4571-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 4571-65-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry.
Core Properties
This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 4571-65-7 | [3][4] |
| Molecular Formula | C₆H₆F₃N₃ | [3][4] |
| Molecular Weight | 177.13 g/mol | [3][5] |
| Predicted Boiling Point | 179.4 ± 40.0 °C | [3] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [3] |
| InChIKey | DPJHXJVFHPVGKF-UHFFFAOYSA-N | [6] |
| SMILES | CC1=CC(=NC(=N1)C(F)(F)F)N | [6] |
Spectroscopic Data (Estimated)
¹H NMR (Estimated):
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| -CH₃ | 2.2 - 2.5 | Singlet |
| Pyrimidine-H | 6.5 - 6.8 | Singlet |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
¹³C NMR (Estimated):
| Carbon | Estimated Chemical Shift (ppm) | Coupling |
| -CH₃ | 20 - 25 | - |
| C-CF₃ | 155 - 160 | Quartet (q) |
| -CF₃ | 120 - 125 | Quartet (q) |
| C-NH₂ | 160 - 165 | - |
| C-CH₃ | 165 - 170 | - |
| Pyrimidine-CH | 105 - 115 | - |
Note: The chemical shifts for the -NH₂ protons are highly dependent on the solvent and concentration. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Synthesis and Reactivity
The synthesis of this compound typically involves a cyclocondensation reaction. A common starting material for this class of compounds is ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]
General Synthesis Workflow
The following diagram illustrates a common synthetic approach for producing trifluoromethyl-substituted pyrimidines.
Caption: General synthesis pathway for trifluoromethyl pyrimidines.
Experimental Protocol: Representative Synthesis
This protocol is a representative example for the synthesis of trifluoromethyl pyrimidine derivatives, adapted from established methods.[4][8]
Step 1: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like isopropanol, add a base such as potassium carbonate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting pyrimidinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), and heated.
-
After the reaction is complete, the excess POCl₃ is carefully quenched and removed.
-
The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine.
Step 2: Amination to this compound
-
Dissolve the 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
-
Introduce ammonia gas or an aqueous ammonia solution into the reaction vessel.
-
The reaction is typically carried out under pressure in a sealed autoclave and heated for several hours.
-
After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[9] The incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. This compound serves as a vital building block for creating more complex molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[7]
A notable application of this scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.
Role as a Precursor to COX-2 Inhibitors
Research has shown that derivatives of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines are potent and selective inhibitors of the COX-2 enzyme.[10] This enzyme is a key player in the inflammatory pathway and a validated target for anti-inflammatory drugs.
Caption: Role as a building block for COX-2 inhibitors.
Biological Signaling Pathways
The Cyclooxygenase-2 (COX-2) Pathway
The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12][13] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[14]
References
- 1. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. ijrar.com [ijrar.com]
- 9. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 10. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials and proceeding through key intermediates. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.
Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence involving cyclocondensation, chlorination, and subsequent amination. This strategy leverages well-established pyrimidine chemistry to construct the target molecule efficiently.
The overall transformation can be visualized as follows:
Caption: High-level overview of the synthesis pathway.
Detailed Synthesis Steps
Step 1: Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol
The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction between 1,1,1-trifluoropentane-2,4-dione and urea. This reaction proceeds with high efficiency in an acidic medium.
Reaction Scheme:
Experimental Protocol:
A mixture of 1,1,1-trifluoropentane-2,4-dione (1 equivalent) and urea (1 equivalent) in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.
| Parameter | Value | Reference |
| Starting Material | 1,1,1-Trifluoropentane-2,4-dione | Commercially Available |
| Reagent | Urea | Commercially Available |
| Solvent | Glacial Acetic Acid | Commercially Available |
| Reaction Time | 1.5 - 2 hours | [1] |
| Yield | 91% | [1] |
| Melting Point | 181-182 °C | [1] |
Step 2: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
The hydroxyl group of the pyrimidin-4-ol is then converted to a chloro group, a more versatile leaving group for subsequent nucleophilic substitution. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride.
Reaction Scheme:
Experimental Protocol:
6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (1 equivalent) is heated at reflux in an excess of phosphoryl chloride (POCl3). The reaction is monitored until completion. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized. The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired chloro-pyrimidine.
| Parameter | Value | Reference |
| Starting Material | 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol | Synthesized in Step 1 |
| Reagent | Phosphoryl Chloride (POCl3) | Commercially Available |
| Reaction Time | ~12 hours | [1] |
| Yield | 74.4% (for analogous compound) | [1] |
Step 3: Synthesis of this compound
The final step is the amination of the 4-chloro-pyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.
Reaction Scheme:
Experimental Protocol:
4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol) and treated with a source of ammonia, such as a solution of ammonia in an alcohol or aqueous ammonia, often in a sealed vessel at elevated temperatures. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | Synthesized in Step 2 |
| Reagent | Ammonia (aqueous or in alcohol) | Commercially Available |
| Solvent | Isopropanol or other suitable solvent | Commercially Available |
| Reaction Conditions | Elevated temperature in a sealed vessel | General procedure |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The methodology relies on standard organic chemistry transformations and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis and amenable to scale-up for drug development programs. The provided experimental details and workflow visualization serve as a valuable resource for researchers in the field of medicinal and materials chemistry.
References
physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Physical and Chemical Properties
This compound, with the CAS number 4571-65-7, possesses a unique combination of functional groups that influence its chemical behavior and potential biological activity.[1][2][3][4][5] The presence of a pyrimidine ring, a trifluoromethyl group, a methyl group, and an amino group contributes to its distinct properties.
A summary of its key physical and chemical data is presented in the table below. It is important to note that some of the listed values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₃N₃ | [1][2][3][4] |
| Molecular Weight | 177.13 g/mol | [1][3][4] |
| CAS Number | 4571-65-7 | [1][2][3][4] |
| Predicted Boiling Point | 179.4 ± 40.0 °C | [1] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 2.67 ± 0.10 | |
| Predicted XlogP | 0.9 | [6] |
| Appearance | Solid (predicted) | |
| Solubility | No data available | |
| Melting Point | No data available |
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for constructing substituted pyrimidine rings. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine-containing precursor. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. The amino group at the 4-position can undergo various chemical transformations, making it a versatile handle for further derivatization. The chlorine atom in related chloro-substituted pyrimidines is known to be susceptible to nucleophilic substitution, a reaction that can be utilized to introduce a variety of functional groups.[7]
A plausible synthetic route starting from a suitable trifluoromethyl-containing precursor is outlined below.
Caption: Plausible synthetic pathway for this compound.
The chemical reactivity of the pyrimidine core is influenced by the electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic and electrophilic attack. The amino group provides a site for various chemical modifications, including acylation, alkylation, and participation in coupling reactions.
Experimental Protocols
General Synthesis Protocol
A generalized procedure for the synthesis of aminopyrimidines often involves a multi-step process that can be adapted for the target molecule. This typically includes the formation of the pyrimidine ring followed by the introduction of the amino group.
Caption: General experimental workflow for the synthesis and purification of pyrimidine derivatives.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, chemical shift dependent on substitution), and the amine protons (broad singlet, chemical shift dependent on solvent and concentration).
-
13C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon.
-
19F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF3 group.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 177.13.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm-1), C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands for the trifluoromethyl group.
Melting Point Determination: The melting point will be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Solubility Assessment: The solubility of the compound will be qualitatively assessed in a range of common laboratory solvents, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
Potential Applications and Biological Relevance
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-viral, anti-inflammatory, anti-cancer, and anti-HIV properties.[8] The introduction of a trifluoromethyl group can often enhance the metabolic stability and bioavailability of drug candidates. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential biological activity warrants further investigation.
The logical relationship for exploring the potential of this compound in a drug discovery context is illustrated below.
Caption: Logical workflow for the evaluation of this compound in drug discovery.
Further research is required to fully elucidate the physical, chemical, and biological properties of this compound. The information and protocols provided in this guide serve as a foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.
References
- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]
- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]
- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 4571-65-7 [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. PubChemLite - this compound (C6H6F3N3) [pubchemlite.lcsb.uni.lu]
- 7. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem [benchchem.com]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies for NMR data acquisition and the interpretation of the predicted spectra are outlined to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and by drawing comparisons with known spectral data of analogous pyrimidine and trifluoromethyl-containing compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.3 | Singlet (s) | N/A |
| Pyrimidine-H | ~6.5 | Singlet (s) | N/A |
| NH₂ | ~5.0 - 6.0 (broad) | Singlet (br s) | N/A |
Note: The chemical shift of the amine (NH₂) protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange phenomena.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C H₃ | ~24 | Singlet (s) |
| C -5 | ~110 | Singlet (s) |
| C F₃ | ~122 | Quartet (q) |
| C -2 | ~155 | Quartet (q) |
| C -4 | ~163 | Singlet (s) |
| C -6 | ~168 | Singlet (s) |
Note: The carbon of the trifluoromethyl group (CF₃) and the C-2 carbon to which it is attached are expected to show splitting into quartets due to coupling with the three fluorine atoms.
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds with amine groups as it can facilitate the observation of NH protons.
-
Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time : Approximately 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are typically sufficient.
-
Spectral Width : A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time : Approximately 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Spectral Width : A spectral width of 0 to 200 ppm is standard.
-
Spectral Interpretation and Structural Elucidation
The predicted NMR data can be used to confirm the structure of this compound.
¹H NMR Spectrum Analysis
-
Methyl Group (CH₃) : A singlet appearing around 2.3 ppm would correspond to the three equivalent protons of the methyl group at the C-6 position.
-
Pyrimidine Ring Proton (H-5) : A singlet at approximately 6.5 ppm is expected for the single proton on the pyrimidine ring at the C-5 position.
-
Amine Protons (NH₂) : A broad singlet in the range of 5.0-6.0 ppm would be indicative of the two amine protons at the C-4 position. The broadness is a characteristic feature of exchangeable protons.
¹³C NMR Spectrum Analysis
-
Methyl Carbon (CH₃) : A signal around 24 ppm would be assigned to the carbon of the methyl group.
-
Pyrimidine Ring Carbons :
-
The C-5 carbon is expected to appear at a relatively upfield position (~110 ppm).
-
The C-4 and C-6 carbons, being attached to nitrogen atoms, would be found further downfield (~163 and ~168 ppm, respectively).
-
-
Trifluoromethyl Group (CF₃) and C-2 : The carbon of the CF₃ group is predicted to be around 122 ppm and will appear as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the C-2 carbon, directly attached to the CF₃ group, will also show a quartet splitting (a smaller two-bond C-F coupling) and is expected around 155 ppm.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
Caption: Molecular structure of the target compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Immediate Release
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex matrices.
Executive Summary
This compound, with a molecular formula of C₆H₆F₃N₃ and a monoisotopic mass of 177.13 g/mol , is a heterocyclic compound of significant interest in the development of novel therapeutics.[1][2][3] Understanding its fragmentation pattern is paramount for unambiguous characterization. This guide outlines the probable fragmentation pathways under electrospray ionization (ESI) conditions, supported by established principles of pyrimidine and trifluoromethyl-containing compound fragmentation.[4][5][6][7] A detailed, representative experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.
Predicted Fragmentation Pattern
Upon positive mode electrospray ionization, this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 178. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield a series of characteristic product ions. The fragmentation cascade is primarily driven by the lability of the C-CF₃ bond, the pyrimidine ring structure, and the amine and methyl substituents.
Two primary fragmentation pathways are proposed, originating from the protonated molecular ion.
Pathway A: Loss of the Trifluoromethyl Group
A significant fragmentation event is the homolytic or heterolytic cleavage of the C-CF₃ bond. This can result in the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethane (CF₃H) molecule, leading to the formation of a prominent fragment ion.
Pathway B: Pyrimidine Ring Cleavage
The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules such as HCN or CH₃CN. This pathway provides valuable structural information about the core heterocyclic structure.
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 178 | 109 | CF₃• (69 Da) | [M+H-CF₃]⁺ |
| 178 | 151 | HCN (27 Da) | [M+H-HCN]⁺ |
| 178 | 137 | CH₃CN (41 Da) | [M+H-CH₃CN]⁺ |
| 109 | 82 | HCN (27 Da) | [M+H-CF₃-HCN]⁺ |
Visualizing the Fragmentation
The proposed fragmentation pathways are illustrated in the following diagrams generated using the DOT language.
Caption: Proposed fragmentation pathway A involving the loss of a trifluoromethyl radical.
Caption: Proposed fragmentation pathway B illustrating pyrimidine ring cleavage.
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a representative method for the analysis of this compound.
4.1 Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4.2 Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS)
-
Scan Range: m/z 50-300
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments to observe a full fragmentation pattern.
The workflow for this experimental protocol is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways and detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the identification and structural confirmation of this important heterocyclic compound. The provided information is based on established fragmentation mechanisms of related chemical structures.[8][9] Experimental verification is recommended to confirm these theoretical predictions.
References
- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]
- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]
- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. article.sapub.org [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chem.libretexts.org [chem.libretexts.org]
solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in DMSO and other organic solvents
Technical Guide: Solubility Profile of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous bioactive compounds and pharmaceuticals, making the physicochemical properties of its analogues a subject of significant interest in medicinal chemistry and drug discovery. Solubility is a critical parameter that influences a compound's bioavailability, formulation feasibility, and performance in biological assays. Understanding the solubility of this compound in various organic solvents is essential for its handling, purification, and application in synthetic and screening workflows.
This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on providing the theoretical framework and practical methodology required for researchers to ascertain these values.
Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features several functional groups that influence its interaction with different solvents:
-
Pyrimidine Ring: The heterocyclic aromatic ring with two nitrogen atoms contributes to the molecule's polarity and can act as a hydrogen bond acceptor.
-
Amine Group (-NH₂): This group significantly increases polarity and can function as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. While it increases lipophilicity, which might favor nonpolar solvents, its strong inductive effect can modulate the basicity of the pyrimidine ring.
-
Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes slightly to the molecule's lipophilicity.
Based on these structural features, the following qualitative solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules, particularly those with polar functional groups.
-
Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The amine group can engage in hydrogen bonding with these solvents.
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Low to Insoluble: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether, as the polar pyrimidine and amine functionalities are not favorably accommodated by these environments.
Quantitative Solubility Data
As of the date of this document, specific experimental quantitative solubility data for this compound is not available in peer-reviewed literature. The following table presents an estimated solubility profile for illustrative purposes. These values should be confirmed experimentally using the protocol outlined in Section 4.0.
| Solvent | Solvent Type | Predicted Solubility Range (mg/mL) | Qualitative Assessment |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Methanol | Polar Protic | 20 - 50 | Soluble |
| Ethanol | Polar Protic | 10 - 30 | Soluble |
| Dichloromethane (DCM) | Chlorinated | 5 - 20 | Moderately Soluble |
| Acetonitrile | Polar Aprotic | 5 - 15 | Moderately Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 1 - 10 | Sparingly Soluble |
| Toluene | Nonpolar Aromatic | < 1 | Insoluble |
| n-Hexane | Nonpolar Aliphatic | < 0.1 | Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves equilibrating an excess amount of the solid compound in a solvent until the concentration of the dissolved solute in the solution becomes constant.
Principle
A supersaturated mixture of the compound and the solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]
Materials and Equipment
-
Compound: this compound, solid, >98% purity.
-
Solvents: HPLC-grade DMSO, Methanol, Ethanol, Acetonitrile, etc.
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes for standard preparation
-
HPLC-UV or UV-Vis spectrophotometer
-
Detailed Procedure
Step 1: Preparation of Calibration Standards
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., DMSO or acetonitrile) to prepare a 1 mg/mL primary stock solution.
-
Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions of known concentrations. These will be used to construct a calibration curve.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to at least three separate vials for each solvent to be tested. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.
-
Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial.
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 300 RPM).[1]
-
Equilibrate the samples for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium.[1][3] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker. Allow them to stand briefly to let the larger particles settle.
-
To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure no solid particles are carried over, which would lead to an overestimation of solubility.
Step 4: Quantification
-
Make an appropriate dilution of the filtered saturated solution with the mobile phase (for HPLC) or the respective pure solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Record the peak area or absorbance for each sample.
Step 5: Calculation
-
Plot the analytical signal (peak area or absorbance) of the standard solutions versus their known concentrations to generate a linear calibration curve.
-
Determine the concentration of the diluted sample solution from the calibration curve using its measured analytical signal.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
-
Report the final solubility as the average of the replicate measurements (n≥3) with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents. For drug development and research applications, it is imperative that these predicted solubilities are confirmed through rigorous experimentation. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain accurate thermodynamic solubility data for this compound and its analogues, facilitating further research and development.
References
Unraveling the Molecular Mechanisms: A Technical Guide to Trifluoromethyl Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential mechanisms of action of trifluoromethyl pyrimidine compounds, a versatile class of molecules demonstrating significant therapeutic and agrochemical potential. The incorporation of a trifluoromethyl group into the pyrimidine scaffold often confers enhanced biological activity, metabolic stability, and target specificity. This document provides a comprehensive overview of their action as kinase inhibitors, antifungal agents, and antiviral compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Kinase Inhibition: A Primary Mechanism of Action in Oncology
Trifluoromethyl pyrimidine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer pathogenesis. Their mechanism of action primarily involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation, survival, and migration.
Targeting Epidermal Growth Factor Receptor (EGFR)
Dysregulation of the EGFR signaling pathway is a key driver in several cancers. Trifluoromethyl pyrimidines have been shown to effectively inhibit EGFR, leading to the suppression of tumor growth.
Signaling Pathway:
Caption: EGFR Signaling Pathway Inhibition.
Upon inhibition by trifluoromethyl pyrimidine compounds, the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are suppressed, leading to reduced cancer cell proliferation and survival.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition
PYK2, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell migration, invasion, and proliferation. Trifluoromethyl pyrimidine-based inhibitors have been designed to target PYK2.
Signaling Pathway:
Caption: PYK2 Signaling Pathway Inhibition.
Inhibition of PYK2 by these compounds can disrupt multiple oncogenic signaling pathways, including MAPK/ERK, PI3K/Akt, and Wnt/β-catenin, thereby impeding cancer progression.
Dual FLT3 and CHK1 Inhibition in Leukemia
In acute myeloid leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3) are common and associated with a poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Trifluoromethyl pyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.
Logical Relationship:
Caption: Dual Inhibition of FLT3 and CHK1.
By simultaneously targeting FLT3 and CHK1, these compounds can inhibit leukemic cell proliferation and disrupt the DNA damage response, offering a promising therapeutic strategy for FLT3-mutated AML.
Antifungal Activity: Disrupting Fungal Integrity
Trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. Their mechanisms of action are believed to involve the inhibition of essential fungal cellular processes.
Potential Mechanisms of Antifungal Action
Two primary mechanisms have been proposed for pyrimidine-based fungicides:
-
Inhibition of Ergosterol Biosynthesis: Similar to other pyrimidine fungicides, these compounds may interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.
-
Inhibition of NADH Oxidoreductase: Some pyrimidine fungicides are known to inhibit the NADH oxidoreductase of complex I in the mitochondrial respiratory chain, leading to disruption of fungal energy metabolism.
Logical Relationship:
Caption: Potential Antifungal Mechanisms.
Antiviral Activity: Targeting Viral Replication
Certain trifluoromethyl pyrimidine derivatives have shown promising antiviral activity. A key proposed mechanism is the inhibition of pyrimidine biosynthesis, which is essential for viral nucleic acid replication.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, thereby hindering the replication of viruses that are dependent on this pathway.
Signaling Pathway:
Caption: DHODH Inhibition and Antiviral Action.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various trifluoromethyl pyrimidine compounds.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 30 | FLT3-D835Y | Not Specified | MV4-11 | |
| Compound 30 | CHK1 | Not Specified | MV4-11 | |
| Compound 17v | EGFR | 2.27 | H1975 |
Table 2: Antifungal Activity
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Compound 5j | Tobacco Mosaic Virus (curative) | 126.4 | |
| Compound 5m | Tobacco Mosaic Virus (protective) | 103.4 |
Table 3: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17v | H1975 | 2.27 |
5.
structure-activity relationship (SAR) of trifluoromethyl pyrimidine derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy in drug design. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of trifluoromethyl pyrimidine derivatives, with a focus on their applications as kinase inhibitors, antifungal, and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.
I. Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of trifluoromethyl pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended moieties. The following tables summarize the quantitative SAR data from key studies, providing a comparative analysis of the inhibitory activities of various derivatives against different biological targets.
Table 1: Antifungal and Anticancer Activities of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[1][2]
| Compound | R Group | Antifungal Activity (% Inhibition at 50 µg/mL) vs. B. cinerea | Anticancer Activity (% Inhibition at 5 µg/mL) vs. PC3 Cells |
| 5b | 2-F-Ph | 96.76 | 30.78 |
| 5j | 4-Cl-Ph | 96.84 | 40.78 |
| 5l | 4-Br-Ph | 100 | 19.40 |
| 5v | 3-NO2-Ph | 64.20 | 48.25 |
| Tebuconazole | - | 96.45 | - |
| Doxorubicin | - | - | 94.68 |
Data indicates that substitutions on the phenyl ring significantly influence antifungal and anticancer activities. Halogen substitutions at the para-position (4-Cl, 4-Br) and a fluorine at the ortho-position (2-F) resulted in excellent antifungal activity against B. cinerea.[1][2]
Table 2: Kinase Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives[3]
| Compound | R² Group | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 (FLT3-ITD) IC₅₀ (nM) |
| 22 | 6-membered benzocyclic ketone | 1.5 | 3.2 | 2.1 |
| 23 | 5-membered benzocyclic ketone | 10.3 | 18.7 | 15.6 |
| 30 | Indazole | 0.8 | 1.9 | 1.2 |
A conformational restriction strategy was employed to enhance inhibitory activity. A six-membered benzocyclic ketone at the R² position (compound 22) showed better potency against both FLT3-D835Y and CHK1 compared to a five-membered ring (compound 23).[3] Compound 30, with an indazole moiety, demonstrated the most potent dual inhibitory activity and cellular antiproliferative effect.[3]
Table 3: EGFR Kinase and Antiproliferative Activity of 5-Trifluoromethylpyrimidine Derivatives[4]
| Compound | R Group | EGFRwt-TK IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |
| 9a | Phenyl | 0.15 | 8.31 | 10.23 |
| 9c | 3-Fluorophenyl | 0.11 | 2.23 | 5.32 |
| 9u | (E)-3-(3-Fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 |
Substitution on the phenyl ring at the 4-position of the pyrimidine core significantly impacts EGFR inhibition and anticancer activity.[4] The presence of a 3-fluorophenyl group (9c) improved activity against A549 and MCF-7 cells compared to an unsubstituted phenyl ring (9a).[4] Extending this with an acrylamido linker (9u) further enhanced the inhibitory potency against both the EGFR kinase and the A549 cancer cell line.[4]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections provide synthesized protocols for the chemical synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives, based on methodologies reported in the cited literature.
A. General Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety[1][2]
A common synthetic route involves a multi-step process starting from ethyl trifluoroacetoacetate.
-
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the pyrimidine core.
-
Step 2: Chlorination. The 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is heated at reflux in phosphorus oxychloride (POCl₃) (5.0 eq) for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to give 2-chloro-4-(trifluoromethyl)pyrimidine.
-
Step 3: Introduction of the Linker. The chlorinated intermediate (1.0 eq) is reacted with a suitable phenol derivative (e.g., 4-aminophenol) in the presence of a base such as K₂CO₃ in a solvent like DMF at room temperature for 12 hours to introduce a linker via nucleophilic aromatic substitution.
-
Step 4: Amide Formation. The product from Step 3, which now contains a free amine or hydroxyl group, is coupled with a carboxylic acid or acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) or a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature to form the final amide derivatives. The products are then purified by column chromatography.
B. In Vitro Kinase Inhibition Assay (Luminescent ADP-Detecting Assay)
This protocol provides a general guideline for determining the IC₅₀ value of a trifluoromethyl pyrimidine inhibitor against a target kinase such as EGFR, FLT3, or CHK1.
-
Reagents and Materials:
-
Target kinase (e.g., recombinant human EGFR, FLT3, or CHK1)
-
Kinase substrate (specific for the target kinase)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.
-
To each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
C. Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the antiproliferative activity of the synthesized compounds against various cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
III. Signaling Pathways, Workflows, and Logical Relationships
Visualizing the complex biological systems and experimental processes is essential for a deeper understanding of the SAR of trifluoromethyl pyrimidine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways, a typical experimental workflow, and a logical SAR relationship.
IV. Conclusion
Trifluoromethyl pyrimidine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns in dictating biological activity, whether for inhibiting key kinases in cancer or combating fungal pathogens. The detailed experimental protocols provide a practical framework for researchers to design and evaluate novel derivatives. The visualization of the EGFR signaling pathway, a representative experimental workflow, and a logical SAR progression further elucidates the context in which these compounds are developed and exert their effects. Continued exploration of the chemical space around the trifluoromethyl pyrimidine scaffold is poised to yield next-generation therapeutic agents with improved efficacy, selectivity, and safety profiles.
References
- 1. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 4. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended procedures for the safe handling and storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 175136-82-0). The information is compiled from various safety data sheets of the compound and structurally related chemicals, ensuring a comprehensive understanding of the necessary precautions for laboratory and research environments.
Section 1: General Safety and Hazard Information
This compound is a chemical compound used in research and development.[1] While a complete hazard profile has not been fully established, it is crucial to handle this compound with care, assuming it may possess hazards associated with similar chemical structures.[1] Exposure should be minimized, and personnel must be trained on safe handling practices.
Key Precautions:
-
Avoid prolonged or repeated exposure.[1]
-
Do not breathe dust or vapor.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Use only in a designated chemical fume hood.[1]
-
Ensure a safety shower and eye wash station are readily available.[1]
Section 2: Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or glasses.[1][2] A face shield may also be necessary.[2] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact. |
| Body Protection | Protective clothing, such as a lab coat.[1] Chemical-resistant boots may also be required.[1] | Minimizes skin exposure. |
| Respiratory Protection | Use an appropriate respirator if ventilation is inadequate or when handling large quantities. | Prevents inhalation of dust or vapors. |
Section 3: Handling Procedures
Proper handling techniques are essential to maintain a safe laboratory environment and prevent accidental exposure.
Standard Operating Procedures:
-
Preparation : Before handling, ensure all necessary PPE is worn and the work area, typically a chemical fume hood, is clean and prepared.[1]
-
Dispensing : Carefully weigh and dispense the solid material, avoiding the generation of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean the work area and any contaminated equipment.
-
Clothing : Contaminated clothing should be removed and washed before reuse.[1]
Section 4: Storage Requirements
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
| Storage Condition | Recommendation | Justification |
| Temperature | Store in a cool, dry place.[1] Some sources suggest storage at 2-8°C, protected from light. | Prevents degradation and potential reactions. |
| Ventilation | Store in a well-ventilated area.[1] | Disperses any potential vapors. |
| Container | Keep the container tightly closed.[1] | Prevents contamination and exposure to moisture and air. |
| Compatibility | Store away from incompatible materials. While specific incompatibilities are not listed, avoid strong oxidizing agents. | Reduces the risk of hazardous chemical reactions. |
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and running water.[1] Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Give the person water to drink.[1] Seek medical attention immediately.[1] |
| Spill | Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material or absorb the liquid and place it into a suitable container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1] |
Section 6: Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.
Caption: Logical workflow for the safe handling of chemical compounds.
Section 7: Storage Logic Diagram
This diagram outlines the decision-making process for the proper storage of this compound.
Caption: Decision-making process for chemical storage.
References
An Overview of Thermal Stability and Degradation Analysis for Pyrimidine Derivatives
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research.[1][2][3][4][5][6][7] Understanding the thermal stability and degradation profile of such a compound is critical for determining its shelf-life, establishing safe handling and storage conditions, and ensuring its efficacy and safety in final applications. This guide provides a general framework for the experimental evaluation of thermal stability, outlines common analytical techniques, and presents a typical workflow for such an investigation.
General Methodologies for Thermal Stability Assessment
The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound begins to decompose and to quantify the mass loss associated with degradation.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate to simulate different atmospheric conditions.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram, showing percentage weight loss versus temperature.
-
Data Analysis: Key parameters are extracted from the thermogram, including the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax), which is determined from the peak of the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, similar to TGA (e.g., heating at 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (Tm) and the onset temperature of decomposition can be determined.
Data Presentation
While specific data for this compound is unavailable, the results of TGA and DSC analyses would typically be summarized as shown in the table below.
| Parameter | Value (°C) | Method | Atmosphere | Heating Rate (°C/min) |
| Melting Point (Tm) | TBD | DSC | Nitrogen | 10 |
| Onset of Decomposition (Tonset) | TBD | TGA | Nitrogen | 10 |
| Temperature of Max. Decomposition Rate (Tmax) | TBD | TGA | Nitrogen | 10 |
TBD: To Be Determined through experimental analysis.
Degradation Pathway Analysis
To identify the degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed after subjecting the compound to thermal stress.
Experimental Protocol:
-
Stress Conditions: A sample of this compound is heated at a temperature near its Tonset for a defined period.
-
Sample Analysis: The stressed sample is dissolved in a suitable solvent and injected into a GC-MS or LC-MS system.
-
Product Identification: The mass spectrometer provides mass-to-charge ratio data for the separated components, allowing for the identification of potential degradation products.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a compound's thermal stability and degradation profile.
Caption: Workflow for Thermal Stability and Degradation Analysis.
References
- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]
- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]
- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. aceschem.com [aceschem.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | 4571-65-7 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
The Strategic Role of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds as scaffolds for drug candidates is of paramount importance. Among these, pyrimidine derivatives hold a privileged position due to their prevalence in biologically active molecules. This technical guide focuses on 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key chemical intermediate whose unique structural features are increasingly being leveraged in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of a trifluoromethyl group and a reactive amine function on the pyrimidine core makes this compound a valuable building block for creating potent and selective drug candidates.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and characterization.
| Property | Value |
| CAS Number | 4571-65-7 |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
| Boiling Point (Predicted) | 179.4 ± 40.0 °C |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a trifluoromethyl-containing building block with a suitable C3-component that provides the methyl and amino functionalities. One plausible route is the condensation of 1,1,1-trifluoro-2,4-pentanedione with guanidine.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Detailed Experimental Protocol:
A mixture of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and guanidine hydrochloride (1.1 eq) is suspended in a suitable solvent such as ethanol or isopropanol. A base, for instance, sodium ethoxide or sodium hydroxide (2.2 eq), is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is neutralized with an acid, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Synthesis:
While specific yields and purity can vary based on reaction scale and purification methods, the following table provides representative data from analogous pyrimidine syntheses.
| Parameter | Value |
| Yield | 60-85% |
| Purity (after purification) | >98% |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for the methyl group protons, the pyrimidine ring proton, and the amine protons are expected. |
| ¹³C NMR | Resonances corresponding to the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon would be observed. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be detected. |
Application as a Key Intermediate in Kinase Inhibitor Synthesis
This compound serves as a crucial starting material for the synthesis of various kinase inhibitors. The amine group at the C4 position provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophores to target the ATP-binding pocket of kinases. The trifluoromethyl group often enhances binding affinity and improves metabolic stability.
One notable example of a drug class where this intermediate is relevant is in the synthesis of KIT and PDGFRA inhibitors, such as Ripretinib. Although the direct synthesis of Ripretinib from this specific intermediate may involve multiple steps and modifications, the underlying pyrimidine scaffold is a key feature.
Experimental Workflow for Kinase Inhibitor Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from a pyrimidine intermediate like this compound.
Figure 2: Generalized workflow for kinase inhibitor synthesis.
Role in Targeting KIT/PDGFRA Signaling Pathway
Derivatives of this compound are designed to inhibit receptor tyrosine kinases like KIT and PDGFRA, which are key drivers in certain cancers, such as gastrointestinal stromal tumors (GIST). These kinases, when mutated, become constitutively active, leading to uncontrolled cell proliferation and survival.
KIT and PDGFRA Signaling Pathway:
The diagram below illustrates the signaling cascade initiated by activated KIT or PDGFRA and how inhibitors developed from intermediates like this compound can block this pathway.
Figure 3: Simplified KIT/PDGFRA signaling pathway and the point of inhibition.
By binding to the kinase domain of KIT or PDGFRA, these inhibitors block the downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis, while based on established pyrimidine chemistry, provides a versatile platform for the development of highly specific and potent drug candidates. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the amino functionality allows for diverse structural modifications. As demonstrated by its relevance to the synthesis of kinase inhibitors targeting critical cancer pathways, this compound is a valuable tool for medicinal chemists. Further exploration of its reactions and applications is likely to yield novel therapeutics for a range of diseases.
References
Methodological & Application
Application Notes: Trifluoromethylpyrimidine Derivatives as Kinase Inhibitors
A Case Study of PQR309 (Bimiralisib) as a Dual PI3K/mTOR Inhibitor
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. While specific kinase inhibition data for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is not extensively available in public literature, the broader class of trifluoromethylpyrimidine derivatives has been successfully developed into potent kinase inhibitors.
This document will focus on a well-characterized example, PQR309 (Bimiralisib) , a brain-penetrant, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] PQR309 serves as an excellent case study to illustrate the application of trifluoromethylpyrimidine-containing compounds in targeting critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. PQR309 inhibits all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), leading to the inhibition of tumor cell growth.[5]
Data Presentation
The inhibitory activities of PQR309 have been quantified through various biochemical and cellular assays. The data presented below summarizes its potency against target kinases and its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of PQR309 (Bimiralisib)
| Target Kinase | IC50 (nM) |
|---|---|
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
Data sourced from MedChemExpress.[6]
Table 2: In Vitro Cellular Anti-proliferative Activity of PQR309 (Bimiralisib)
| Cell Line Histology | Median IC50 (nM) |
|---|---|
| Lymphoma (overall panel) | 233 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 166 |
| Mantle Cell Lymphoma (MCL) | 235 |
| Splenic Marginal Zone Lymphoma (SMZL) | 214 |
| Nasopharyngeal Carcinoma (NPC) | 8.6 - 600.2 |
Data represents the median IC50 values from treating a panel of cell lines for 72 hours. Sourced from multiple preclinical studies.[7][8][9][10]
Signaling Pathway
PQR309 exerts its effect by inhibiting PI3K and mTOR, two key nodes in a critical signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt. Akt, in turn, modulates numerous cellular processes and activates the mTORC1 complex.[11][12] Both PI3K and mTOR (in mTORC1 and mTORC2 complexes) are central to promoting cell growth, proliferation, and survival.[13] By inhibiting both PI3K and mTOR, PQR309 provides a comprehensive blockade of this pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC50 value of a test compound like PQR309 against a PI3K isoform. The ADP-Glo™ assay is a luminescent assay that measures ADP produced during a kinase reaction.[14]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
PQR309 (or other test inhibitor)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit (Reagent, Kinase Detection Substrate)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of PQR309 in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup: a. Add 0.5 µL of serially diluted PQR309 or vehicle (DMSO) to the wells of a 384-well plate.[14] b. Prepare a master mix containing Kinase Buffer, recombinant PI3K enzyme, and PIP2 substrate. c. Add 4 µL of the enzyme/substrate mixture to each well. d. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).[14]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Phospho-S6K (Thr389)
This protocol is used to assess the inhibitory effect of PQR309 on the PI3K/mTOR pathway within cells by measuring the phosphorylation status of key downstream targets, Akt and S6K.[7][16]
Materials:
-
Cancer cell line (e.g., MCF7, A2058)
-
Cell culture medium and supplements
-
PQR309
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of PQR309 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold Lysis Buffer to each well.[17] c. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[16] e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.[18] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Quantify band intensity using densitometry software. b. Normalize the phospho-protein signal to the total protein signal and then to the loading control (GAPDH) to determine the relative decrease in phosphorylation upon treatment.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's IC50 value for cell growth inhibition.[19]
Materials:
-
Cancer cell lines
-
96-well clear cell culture plates
-
PQR309
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well). c. Include wells with medium only for blank measurements. d. Incubate the plate overnight to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of PQR309 in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PQR309 or vehicle (DMSO). c. Incubate the plate for a specified period, typically 72 hours.[7]
-
MTT Incubation: a. Add 10 µL of MTT solution to each well.[19] b. Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[19]
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.[19]
-
Data Analysis: a. Subtract the average absorbance of the medium-only blanks from all other readings. b. Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability. c. Plot the percent viability against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. | BioWorld [bioworld.com]
- 10. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 14. promega.de [promega.de]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. atcc.org [atcc.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchhub.com [researchhub.com]
Application Notes and Protocols for the Synthesis of Derivatives from 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the core scaffold, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This compound serves as a valuable starting material in medicinal chemistry for the development of novel therapeutic agents, leveraging the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the pyrimidine core. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine derivatives and are intended to be adapted and optimized for specific research applications.[1][2][3]
Overview of Synthetic Strategies
The primary amino group at the C4 position of this compound is the key functional handle for derivatization. Standard organic reactions targeting primary amines can be employed to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The principal synthetic pathways include:
-
Acylation: Formation of amide derivatives by reaction with acyl chlorides or carboxylic acids.
-
Sulfonylation: Formation of sulfonamide derivatives by reaction with sulfonyl chlorides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
-
Schiff Base Formation: Condensation with various aldehydes and ketones.
These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
General Protocol for Acylation (Amide Synthesis)
This protocol describes the synthesis of N-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride/carboxylic acid with a coupling agent like EDCI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.
General Protocol for Sulfonylation (Sulfonamide Synthesis)
This protocol details the synthesis of N-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous Pyridine or DCM with TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the pure sulfonamide.
General Protocol for Urea Formation
This protocol describes the synthesis of 1-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)-3-phenylurea.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 2-8 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexanes or an ether/hexanes mixture to induce precipitation. Collect the solid by filtration and dry to obtain the desired urea. Further purification can be achieved by recrystallization if necessary.
General Protocol for Schiff Base Formation
This protocol outlines the synthesis of (E)-N-benzylidene-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol or Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Reflux the mixture for 4-10 hours. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of derivatives from analogous amino-pyrimidine systems. Actual yields for derivatives of this compound may vary and require experimental optimization.
| Reaction Type | Derivative Class | Reagents | Typical Yield (%) | Reference |
| Acylation | Amides | Acyl Chloride, TEA | 70-90 | [3] |
| Sulfonylation | Sulfonamides | Sulfonyl Chloride, Pyridine | 65-85 | General Knowledge |
| Urea Formation | Ureas | Isocyanate | 80-95 | General Knowledge |
| Schiff Base Formation | Imines | Aldehyde, Acetic Acid | 75-90 | [1] |
Visualized Workflows and Pathways
Synthetic Pathways
Caption: Synthetic routes for derivatization of the starting amine.
General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
References
Application Notes and Protocols for In Vitro Assays with 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for setting up and performing in vitro assays to characterize the biological activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This document includes detailed protocols for a kinase inhibition assay, a cell viability assay, and an apoptosis assay. While specific biological targets for this compound are still under investigation, derivatives of trifluoromethyl pyrimidine have shown potential as inhibitors of various protein kinases and other enzymes.[1][2] The provided protocols offer a robust framework for initial screening and characterization of this compound's potential as a therapeutic agent.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. The trifluoromethyl group can enhance a compound's metabolic stability and binding affinity to biological targets.[2][3] Structurally related compounds have been explored for their potential as kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and antagonists of Toll-like receptor 8 (TLR8).[4][5] Given the prevalence of kinase dysregulation in diseases such as cancer, a primary focus of these application notes will be on assessing the compound's potential as a kinase inhibitor and its subsequent effects on cell viability and apoptosis.
Potential Signaling Pathway
A common target for compounds with a pyrimidine core is the protein kinase family. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer. A generalized kinase signaling cascade is depicted below.
Caption: A generic MAP Kinase signaling pathway, a potential target for kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase.[6]
Experimental Workflow:
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., a member of the MAPK family)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound
-
DMSO
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor)
-
384-well assay plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound stock in kinase reaction buffer to achieve the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagents.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a TR-FRET-compatible microplate reader.
Data Presentation:
| Concentration (µM) | Kinase Activity (%) |
| 100 | 5.2 |
| 30 | 15.8 |
| 10 | 35.1 |
| 3 | 55.4 |
| 1 | 75.9 |
| 0.3 | 90.2 |
| 0.1 | 98.7 |
| 0 (Control) | 100 |
Table 1: Hypothetical data for kinase inhibition by this compound.
Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a cancer cell line.[7]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Cell Viability (%) |
| 100 | 8.9 |
| 30 | 25.4 |
| 10 | 48.2 |
| 3 | 70.1 |
| 1 | 88.6 |
| 0.3 | 95.3 |
| 0.1 | 99.1 |
| 0 (Control) | 100 |
Table 2: Hypothetical data for the effect of this compound on cell viability.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.[9][10]
Experimental Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge.[9]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 100 | 10.5 | 45.2 | 44.3 |
| 30 | 30.1 | 50.8 | 19.1 |
| 10 | 65.7 | 25.3 | 9.0 |
| 1 | 89.4 | 8.1 | 2.5 |
| 0 (Control) | 95.2 | 3.5 | 1.3 |
Table 3: Hypothetical data for apoptosis induction by this compound.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the initial in vitro characterization of this compound. Based on the activity of structurally related molecules, this compound warrants investigation as a potential kinase inhibitor. The successful implementation of these assays will generate crucial data on its potency, its effect on cell health, and its mechanism of inducing cell death, thereby guiding future drug development efforts.
References
- 1. Buy N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine | 2012976-30-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies with 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, hereafter referred to as "Cmpd-X," is a novel small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system and has been implicated in the pathogenesis of a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. Cmpd-X is hypothesized to directly bind to and inhibit the ATPase activity of NLRP3, thereby preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide detailed protocols for the in vivo evaluation of Cmpd-X in a mouse model of monosodium urate (MSU)-induced peritonitis, a well-established model for studying NLRP3-dependent inflammation.
1. In Vivo Efficacy Study in a Mouse Model of MSU-Induced Peritonitis
This study is designed to assess the anti-inflammatory efficacy of Cmpd-X in a well-characterized, acute model of NLRP3-driven inflammation.
1.1. Experimental Design and Groups
A total of 24 male C57BL/6 mice (8-10 weeks old) will be randomly assigned to one of four treatment groups (n=6 per group) as described in the table below.
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle (10% DMSO in corn oil) | - | Oral (p.o.) |
| 2 | Cmpd-X | 10 | Oral (p.o.) |
| 3 | Cmpd-X | 30 | Oral (p.o.) |
| 4 | Colchicine (Positive Control) | 1 | Intraperitoneal (i.p.) |
1.2. Experimental Protocol
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Dosing:
-
Administer Cmpd-X or vehicle orally (p.o.) one hour prior to the inflammatory challenge.
-
Administer colchicine intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.
-
-
Inflammatory Challenge: Inject 1 mg of monosodium urate (MSU) crystals suspended in 0.5 mL of sterile phosphate-buffered saline (PBS) intraperitoneally into each mouse.
-
Sample Collection: Four hours after the MSU injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Cellular Analysis: Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Differentiate immune cell populations (e.g., neutrophils) using flow cytometry or cytospin with Wright-Giemsa staining.
-
Cytokine Analysis: Analyze the supernatant from the centrifuged lavage fluid for levels of key inflammatory cytokines, such as IL-1β, using a commercially available ELISA kit according to the manufacturer's instructions.
1.3. Hypothetical Data
The following tables represent hypothetical data from the MSU-induced peritonitis model.
Table 1: Effect of Cmpd-X on Peritoneal Immune Cell Infiltration
| Treatment Group | Dose (mg/kg) | Total Peritoneal Cells (x 10⁶) | Peritoneal Neutrophils (x 10⁶) |
| Vehicle | - | 8.5 ± 1.2 | 6.2 ± 0.9 |
| Cmpd-X | 10 | 5.1 ± 0.8 | 3.7 ± 0.6 |
| Cmpd-X | 30 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| Colchicine (Positive Control) | 1 | 2.8 ± 0.4 | 1.8 ± 0.3 |
| *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle |
Table 2: Effect of Cmpd-X on Peritoneal IL-1β Levels
| Treatment Group | Dose (mg/kg) | Peritoneal IL-1β (pg/mL) |
| Vehicle | - | 1250 ± 150 |
| Cmpd-X | 10 | 780 ± 95 |
| Cmpd-X | 30 | 450 ± 60 |
| Colchicine (Positive Control) | 1 | 380 ± 50 |
| p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle |
2. Pharmacokinetic (PK) Study of Cmpd-X in Mice
This study is designed to determine the pharmacokinetic profile of Cmpd-X following oral administration.
2.1. Experimental Design
A total of 18 male C57BL/6 mice (8-10 weeks old) will be administered a single oral dose of Cmpd-X at 30 mg/kg. Blood samples will be collected at various time points post-administration.
2.2. Experimental Protocol
-
Dosing: Administer a single oral dose of Cmpd-X (30 mg/kg) to each mouse.
-
Blood Collection: Collect approximately 50 µL of blood via tail vein sampling at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for Cmpd-X concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
2.3. Hypothetical Pharmacokinetic Data
Table 3: Hypothetical Pharmacokinetic Parameters of Cmpd-X in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 30 |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 1.0 ± 0.5 |
| AUC(0-t) | ng*h/mL | 6500 ± 800 |
| t1/2 | h | 4.5 ± 0.7 |
3. Visualizations
Application Notes and Protocols for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold in medicinal chemistry. This versatile building block offers a unique combination of structural features that make it an attractive starting point for the development of novel therapeutic agents. The following sections detail its potential applications, synthetic protocols, and biological evaluation methodologies, supported by quantitative data and visual workflows.
Introduction to the Scaffold
The this compound core possesses several key attributes that are highly desirable in drug design. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, often serving as a bioisostere for a phenyl ring and participating in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group can enhance metabolic stability, increase binding affinity through lipophilic and electrostatic interactions, and modulate the pKa of the amino group. The methyl group provides a point for further structural modification and can influence selectivity and pharmacokinetic properties.
Therapeutic Applications
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily in oncology and immunology. The core structure is particularly well-suited for the design of kinase inhibitors, antagonists of toll-like receptors, and other modulators of signaling pathways implicated in disease.
Kinase Inhibition in Oncology
The aminopyrimidine moiety is a common feature in many kinase inhibitors. By targeting the ATP-binding site of kinases, derivatives of this scaffold can be developed to treat various cancers. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds have demonstrated that modifications at the 4-amino position can significantly impact potency and selectivity against specific kinases such as Aurora Kinase and Cyclin-Dependent Kinases (CDKs).
Toll-like Receptor (TLR) Antagonism
Recent research has highlighted the potential of trifluoromethylpyrimidine derivatives as antagonists of Toll-like Receptor 8 (TLR8), a key player in the innate immune response.[1] Dysregulation of TLR8 signaling is associated with autoimmune diseases and certain cancers. The this compound scaffold can be utilized to develop potent and selective TLR8 antagonists for the treatment of inflammatory disorders.
Data Presentation
The following tables summarize quantitative data for derivatives of closely related trifluoromethylpyrimidine scaffolds, illustrating their potential as therapeutic agents.
Table 1: Bioactivity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives as Werner (WRN) Helicase Dependent Antiproliferative Agents [2]
| Compound ID | Modification on 2-amino group | HCT116 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | SW620 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 11c | 4-fluorophenyl | 2.54 | 2.11 | 5.13 | 4.28 |
| 11f | 4-chlorophenyl | 2.15 | 1.98 | 4.76 | 3.15 |
| 11g | 4-bromophenyl | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 4-iodophenyl | 2.22 | 1.60 | 2.37 | 3.21 |
| 11l | 4-(trifluoromethoxy)phenyl | 2.89 | 2.54 | 6.31 | 5.12 |
Table 2: TLR8 Antagonistic Activity of 6-(Trifluoromethyl)pyrimidine Derivatives [3]
| Compound ID | R² Group (at 2-position) | R⁴ Group (at 4-position) | IC₅₀ (µM) |
| 14 | Phenyl | 4-(2-aminoethyl)phenol | 6.5 |
| 26 | 1H-pyrrol-2-yl | 4-(2-aminoethyl)phenol | 8.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol is adapted from established methods for the synthesis of substituted pyrimidines.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) dropwise at room temperature.
-
Add acetamidine hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and adjust the pH to approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.
-
Adjust the pH of the aqueous layer to 8 with a saturated sodium bicarbonate solution.
-
The product, 6-methyl-2-(trifluoromethyl)-4-hydroxypyrimidine, will precipitate. Collect the solid by filtration and wash with cold water.
-
To a sealed tube, add the 6-methyl-2-(trifluoromethyl)-4-hydroxypyrimidine, an excess of ammonia in methanol, and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: N-Arylation of this compound
This protocol describes a general method for the N-arylation of the scaffold, a key step in the synthesis of many active derivatives.[4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the aryl halide (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).
-
Add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl derivative.
Mandatory Visualizations
Logical Workflow for Scaffold Application in Drug Discovery
Caption: A streamlined workflow for utilizing the scaffold in a typical drug discovery program.
Signaling Pathway Inhibition by a Pyrimidine-Based Kinase Inhibitor
Caption: Inhibition of a generic kinase signaling pathway by a derivative of the scaffold.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical experimental workflow from synthesis to biological data analysis.
References
Application Notes and Protocols for Developing Novel Enzyme Inhibitors Using 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry as they are found in numerous biologically active compounds and approved drugs.[1] The structural features of this compound, including the trifluoromethyl group which can enhance metabolic stability and binding affinity, make it an attractive starting point for the development of novel enzyme inhibitors.
This document provides detailed application notes and protocols for utilizing this compound as a scaffold for the development of potent and selective enzyme inhibitors, with a specific focus on targeting Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a crucial role in the regulation of mitosis and is a well-established target in oncology.[2][3] Overexpression of AURKA is common in many human cancers, making it a prime target for therapeutic intervention.[4][5] Pyrimidine-based derivatives have been successfully developed as inhibitors of Aurora kinases.[1][4][6]
These protocols will guide researchers through the initial biochemical screening, cellular validation, and preliminary pharmacokinetic profiling of novel inhibitors derived from this scaffold.
Hypothetical Target: Aurora Kinase A (AURKA)
For the purpose of these application notes, we will consider a hypothetical derivative of this compound, designated as Cmpd-X , as a potent inhibitor of Aurora Kinase A.
Biochemical Assay: Aurora Kinase A Inhibition
This protocol describes a luminescent kinase assay to determine the in vitro potency of Cmpd-X against recombinant human Aurora Kinase A. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[7][8]
Materials and Reagents:
-
Recombinant Human Aurora Kinase A (His-tagged)
-
Kemptide (LRRASLG) peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit
-
This compound derivative (Cmpd-X )
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Further dilute these solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Kinase Reaction:
-
Add 5 µL of diluted Cmpd-X or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the Aurora Kinase A enzyme and Kemptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Cmpd-X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Cmpd-X Inhibition of Aurora Kinase A
| Cmpd-X Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 250 | 90.1 |
| 500 | 95.6 |
| 1000 | 98.2 |
| IC₅₀ (nM) | 55 |
Cell-Based Assay: Anti-Proliferation in a Cancer Cell Line
This protocol outlines a cell-based assay to evaluate the effect of Cmpd-X on the proliferation of a human cancer cell line known to overexpress Aurora Kinase A (e.g., HCT116).[10] The assay utilizes a tetrazolium compound (like in an MTT or WST-1 assay) which is bioreduced by metabolically active cells to a colored formazan product.[11]
Materials and Reagents:
-
HCT116 human colorectal carcinoma cell line
-
Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cmpd-X
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol for MTT)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of Cmpd-X or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC₅₀ value using a non-linear regression analysis.
Data Presentation: Anti-Proliferative Activity of Cmpd-X in HCT116 Cells
| Cmpd-X Concentration (µM) | % Cell Viability |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 0.5 | 52.1 |
| 1 | 25.8 |
| 5 | 8.3 |
| 10 | 4.1 |
| EC₅₀ (µM) | 0.48 |
In Vivo Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study in a rodent model (e.g., rats) is crucial to assess the drug-like properties of Cmpd-X.[13][14][15]
Brief Protocol Outline:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group).
-
Formulation: Formulate Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single dose of Cmpd-X intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[16][17]
Data Presentation: Pharmacokinetic Profile of Cmpd-X in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 2800 | 6200 |
| t₁/₂ (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 44.3 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo rat PK profiling in drug discovery: new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine from a Reaction Mixture
[For Research Use Only]
Abstract
This application note provides a detailed protocol for the purification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine from a synthetic reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The protocol covers sample preparation, HPLC conditions, and post-purification analysis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold attractive in medicinal chemistry.[1] Purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities that could interfere with downstream applications and biological assays. Reverse-phase HPLC is a powerful technique for the separation of small organic molecules based on their hydrophobicity and is well-suited for the purification of pyrimidine derivatives.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification and to protect the column from contaminants.[3]
-
Solubilization: Dissolve the crude reaction mixture in a suitable solvent. A good starting point is a solvent compatible with the initial mobile phase conditions, such as a mixture of acetonitrile and water or methanol and water. The concentration should be optimized to avoid overloading the column, typically in the range of 1-10 mg/mL.
-
Filtration: To prevent clogging of the HPLC system and column, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial. This step removes any particulate matter from the sample.
HPLC Instrumentation and Conditions
The following HPLC setup and conditions are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the reaction mixture.
Table 1: HPLC Instrumentation and Recommended Starting Conditions
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). C8 columns can also be considered.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm. A diode array detector (DAD) can be used to monitor multiple wavelengths. The UV absorbance of aminopyrimidines is often strong in the 230-280 nm range. |
| Injection Volume | 100-500 µL (dependent on column size and sample concentration) |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.
-
Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC. The same conditions as the preparative method can be used but with a smaller bore column (e.g., 4.6 mm ID) and a lower flow rate (e.g., 1.0 mL/min).
-
Characterization: Confirm the identity and structure of the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Data Presentation
The following table summarizes the expected performance of the HPLC purification method. The values are representative and may vary depending on the specific reaction mixture and optimization of the HPLC conditions.
Table 2: Expected Performance Metrics for the Purification of this compound
| Parameter | Expected Value |
| Retention Time (t_R_) | 12-15 min (highly dependent on the exact conditions) |
| Purity of Isolated Product | >98% |
| Recovery | >85% |
| Potential Impurities | Unreacted starting materials (e.g., 4,6-dichloro-2-(trifluoromethyl)pyrimidine), regioisomers, and hydrolysis byproducts. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Logical Relationship for Method Optimization
The following diagram illustrates the logical relationships involved in optimizing the HPLC separation.
Caption: Decision tree for HPLC method optimization.
Conclusion
This application note provides a robust starting method for the purification of this compound from a complex reaction mixture using preparative RP-HPLC. The outlined protocol, including sample preparation and post-purification analysis, is designed to yield a high-purity product suitable for demanding research and development applications. The provided workflow and optimization diagrams serve as valuable guides for scientists to achieve successful separation and purification.
References
Application Notes and Protocols for the Crystallization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogs. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. The ability to obtain high-quality crystalline material is crucial for unambiguous structural determination, purification, and formulation development.
Introduction to Crystallization of Pyrimidine Derivatives
Crystallization is a critical technique for the purification of solid organic compounds. For pyrimidine derivatives, including this compound analogs, obtaining a crystalline solid is essential for confirming the chemical structure via X-ray crystallography and for ensuring high purity, which is a prerequisite for biological assays and pharmaceutical development. The choice of crystallization method and solvent system is paramount and is influenced by the specific physicochemical properties of the analog, such as its polarity, solubility, and thermal stability.
Common challenges encountered during the crystallization of novel compounds include the formation of oils, amorphous solids, or very small needles, all of which can be addressed by systematically varying the crystallization conditions.
Key Crystallization Techniques
Several techniques can be employed for the crystallization of this compound analogs. The choice of method depends on the compound's solubility characteristics and the quantity of material available.
-
Slow Cooling Crystallization: This is the most common method and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals.
-
Solvent Vapor Diffusion: This technique is particularly useful for small quantities of material. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the good solvent reduces the compound's solubility, inducing crystallization.
-
Slow Evaporation: In this method, the compound is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and begins to crystallize. This method is straightforward but offers less control over the rate of crystal growth.
-
Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then slowly adding an "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixed solvent system, leading to precipitation and crystallization.
Solvent Selection and Solubility
The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent for cooling crystallization should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrimidine derivatives, a range of solvents with varying polarities should be screened.
Table 1: Solvent Selection Guide for Crystallization of this compound Analogs
| Solvent Class | Examples | Suitability for Analogs | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Often effective for both single-solvent and multi-solvent systems. Good for dissolving polar pyrimidine derivatives at elevated temperatures.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good for compounds with intermediate polarity. Can be used as a primary solvent or in a binary mixture. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Can be effective, but their higher volatility may lead to rapid evaporation and smaller crystals. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate | THF and dioxane can be good solvents. Diethyl ether is often used as an anti-solvent due to the low solubility of many organic compounds in it. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low (as primary solvent) | Generally used as anti-solvents due to the low solubility of polar pyrimidine analogs. Toluene can sometimes be used as a primary solvent for less polar analogs. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Good dissolving power, but their use should be minimized due to toxicity and environmental concerns. Often used in vapor diffusion setups. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High (as primary solvent) | Excellent dissolving power for highly polar compounds, but their high boiling points can make solvent removal difficult. Often used in anti-solvent or vapor diffusion methods. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, DCM/Heptane | High | Offer fine-tuning of the solvent properties to achieve optimal solubility for crystallization. |
Experimental Protocols
The following are detailed protocols for the most common crystallization techniques applicable to this compound analogs.
Protocol 1: Single-Solvent Cooling Crystallization
Principle: This method is suitable for compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature or below.
Materials:
-
Crude this compound analog
-
Selected crystallization solvent (e.g., Ethanol, Methanol, or Isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass or loosely with aluminum foil will slow the cooling rate and promote the growth of larger crystals. Do not disturb the flask during this initial cooling period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization
Principle: This method is employed when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a miscible "anti-solvent" in which the compound is insoluble.
Materials:
-
Crude this compound analog
-
A "good" solvent (e.g., Acetone, THF, or Ethanol)
-
An "anti-solvent" (e.g., Water, Hexane, or Heptane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Pipette or dropping funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.
-
If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should begin to form as the solvent environment becomes less favorable for the dissolved compound.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a solvent mixture containing a higher proportion of the anti-solvent, or with the pure anti-solvent if the compound is completely insoluble in it.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Vapor Diffusion
Principle: This is a gentle method ideal for growing high-quality single crystals for X-ray diffraction, especially when only small amounts of the compound are available.
Materials:
-
Crude this compound analog
-
A "good," moderately volatile solvent (e.g., Dichloromethane, THF)
-
A volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether)
-
Small vial (e.g., 2 mL)
-
Larger jar or beaker with a tight-fitting lid
-
Syringe and needle
Procedure:
-
Preparation of the Compound Solution: Dissolve the compound in a minimal amount of the "good" solvent in the small vial.
-
Assembly of the Diffusion Chamber: Place the small, open vial containing the compound solution inside the larger jar.
-
Add the "anti-solvent" to the larger jar, ensuring the level of the anti-solvent is below the top of the small vial.
-
Sealing the Chamber: Seal the larger jar tightly.
-
Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the solution in the small vial, gradually reducing the solubility of the compound and inducing crystallization over a period of hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the small vial and collect the crystals. This can be done by carefully decanting the mother liquor or using a pipette, followed by gentle drying.
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide for Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated. - Inappropriate solvent. - Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent or a mixed solvent system. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| "Oiling out" | - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated. - Cooling is too rapid. | - Use a lower boiling point solvent. - Add more solvent to the hot solution. - Allow the solution to cool more slowly. - Use a different solvent system. |
| Formation of very small or needle-like crystals | - Crystallization is occurring too quickly. - High degree of supersaturation. | - Slow down the cooling rate. - Use a solvent in which the compound is slightly more soluble. - Consider vapor diffusion for slower crystal growth. |
| Colored crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to adsorb the colored impurities before the hot filtration step. - A second recrystallization may be necessary. |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Crystallization
The following diagram illustrates a general workflow for selecting a suitable crystallization method and troubleshooting common issues.
Caption: A decision-making workflow for the crystallization of pyrimidine analogs.
Potential Biological Target: COX-2 Signaling Pathway
Some pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The following diagram illustrates the COX-2 signaling pathway, a potential target for this compound analogs.
References
Application Notes and Protocols: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Antifungal Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine serves as a crucial building block in the synthesis of novel antifungal agents. While the compound itself has not been extensively reported as a potent antifungal agent, its structural motif is a key component in a variety of pyrimidine derivatives that exhibit significant fungicidal activity against a range of phytopathogenic fungi. This document outlines the application of this scaffold in the discovery of new antifungal drugs, summarizing the activity of its derivatives and providing standardized protocols for their evaluation.
The pyrimidine core is a well-established pharmacophore in agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring has been a strategic approach to enhance the biological activity and metabolic stability of the resulting molecules. Research has demonstrated that derivatives synthesized from this scaffold, particularly by modifying the amine group at the 4-position, can lead to compounds with potent and broad-spectrum antifungal properties.
Application as a Scaffold for Antifungal Agents
This compound is primarily utilized as a versatile starting material for the synthesis of more complex molecules with enhanced antifungal efficacy. The development of these derivatives often involves creating amide, triazole, or other heterocyclic extensions from the pyrimidine core. These modifications have been shown to be effective against various fungal pathogens, including those that have developed resistance to existing fungicides.
Several classes of derivatives have shown promise:
-
Amide Derivatives: A number of studies have focused on synthesizing pyrimidine derivatives containing an amide moiety. These compounds have demonstrated significant in vitro antifungal activities against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1][2][3]
-
4-Phenyl-2-aminopyrimidine Derivatives: The introduction of a phenyl group at the 4-position of the 2-aminopyrimidine scaffold has yielded compounds with high fungicidal activity, particularly against Botrytis cinerea.[4][5]
-
Triazolopyrimidine Derivatives: The fusion of a triazole ring to the pyrimidine scaffold has resulted in a novel class of compounds with broad-spectrum antifungal activities against various Botrytis cinerea species and other phytopathogens.[6][7]
The trifluoromethyl group is a key feature in these derivatives, often contributing to increased efficacy. The mode of action for these compounds is still under investigation, but for some derivatives, it appears to be different from that of existing anilinopyrimidine fungicides like cyprodinil, suggesting a potential new mechanism of action.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of various derivatives synthesized using the this compound scaffold.
Table 1: Antifungal Activity of Amide Derivatives against Phomopsis sp.
| Compound | Structure | EC50 (μg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 10.5 | 100 | [1] |
| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Not Reported | 100 | [1] |
| Pyrimethanil | (Control) | 32.1 | 85.1 | [1] |
Table 2: Antifungal Activity of Amide Derivatives against Botrytis cinerea
| Compound | Structure | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5l | Structure not specified | 100 | [3] |
| 5j | Structure not specified | 96.84 | [3] |
| 5b | Structure not specified | 96.76 | [3] |
| Tebuconazole | (Control) | 96.45 | [3] |
Table 3: Fungicidal Activity of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine Derivatives against Botrytis cinerea
| Compound | Structure | EC50 (μg/mL) on FGA | In vivo Control Efficiency (%) | Reference |
| III-3 | Structure not specified | < 1.0 | Significantly higher than Pyrimethanil | [4] |
| III-13 | Structure not specified | Higher than Pyrimethanil | Not Reported | [4] |
| Pyrimethanil | (Control) | Higher than III-3 | - | [4] |
| Cyprodinil | (Control) | Higher than III-3 | - | [4] |
FGA: Fructose Gelatin Agar
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of antifungal activity, based on methods cited in the literature.[6][7][8]
Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the inhibitory effect of test compounds on the mycelial growth of fungi.
Materials:
-
Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA) medium
-
Sterile Petri dishes (90 mm)
-
Test compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fungal cultures actively growing on agar plates
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA or FGA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Dosing the Medium: Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µg/mL). An equivalent amount of DMSO should be added to the control plates. Mix thoroughly by swirling.
-
Plating: Pour the amended and control agar into sterile Petri dishes (approximately 15-20 mL per plate) and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the mycelial disc, mycelium-side down, in the center of each prepared agar plate.
-
Incubation: Seal the plates with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: After a defined incubation period (when the mycelial growth in the control plate has reached a significant portion of the plate diameter, e.g., 72-96 hours), measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony on the control plate.
-
DT = Average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination: To determine the Effective Concentration causing 50% inhibition (EC50), test a range of concentrations and use probit analysis or a similar statistical method to calculate the value.
Visualizations
Drug Discovery Workflow
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine as a building block in the synthesis of novel agrochemical candidates. While not a direct precursor for major commercial triazolopyrimidine sulfonamide herbicides, this document outlines a plausible synthetic pathway towards pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with recognized pesticidal activities.
Introduction: Contextualizing the Role of Pyrimidinamines in Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The trifluoromethyl group is a common feature in many active agrochemical ingredients, often enhancing their efficacy and metabolic stability.
While prominent triazolopyrimidine sulfonamide herbicides such as Penoxsulam, Florasulam, and Diclosulam are synthesized from different pyrimidine precursors, the versatile reactivity of this compound makes it a valuable starting material for the exploration of new chemical entities with potential agrochemical applications. This document focuses on a synthetic route to a novel pyrazolo[1,5-a]pyrimidine scaffold.
Established Synthesis of Commercial Triazolopyrimidine Sulfonamide Herbicides (for reference)
The commercial synthesis of herbicides like Penoxsulam, Florasulam, and Diclosulam generally involves the coupling of a pre-formed triazolopyrimidine core with a substituted sulfonyl chloride. The triazolopyrimidine core itself is typically synthesized through the condensation of a substituted 3-amino-1,2,4-triazole with a dihalopyrimidine derivative.
Proposed Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine from this compound
This section details a multi-step synthetic protocol to generate a novel 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative. This class of compounds has been investigated for various biological activities, making it a promising area for the discovery of new agrochemicals.
Experimental Protocols
Step 1: Synthesis of 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (56.4 mmol) of this compound in 100 mL of 2 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of 4.28 g (62.0 mmol) of sodium nitrite in 20 mL of water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Azide Formation: In a separate flask, dissolve 4.02 g (62.0 mmol) of sodium azide in 30 mL of water and cool to 0-5 °C. Add the diazonium salt solution dropwise to the sodium azide solution, again keeping the temperature below 5 °C.
-
Reaction and Work-up: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine as a pale yellow oil.
Step 2: Synthesis of Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9.0 g (44.3 mmol) of 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine in 100 mL of anhydrous toluene.
-
Staudinger Reaction: Add 12.8 g (48.7 mmol) of triphenylphosphine to the solution. Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 4 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature. The iminophosphorane product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum to obtain Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane as a white solid.
Step 3: Synthesis of Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 15.0 g (34.3 mmol) of Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane in 100 mL of anhydrous dichloromethane.
-
Aza-Wittig Reaction: Add 8.1 g (37.7 mmol) of ethyl 2-(diethoxyphosphoryl)acrylate to the solution. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will be a mixture of the desired pyrazolo[1,5-a]pyrimidine and triphenylphosphine oxide.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate as a white to off-white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the novel pyrazolo[1,5-a]pyrimidine derivative.
Table 1: Reaction Parameters and Yields
| Step | Product Name | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine | This compound | 1:1.1 (NaNO₂) / 1:1.1 (NaN₃) | 2M HCl / H₂O | 3 | 0-5 | 78 | >95 |
| 2 | Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane | 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine | 1:1.1 | Toluene | 4 | 110 | 85 | >97 |
| 3 | Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane | 1:1.1 | Dichloromethane | 24 | RT | 65 | >98 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Start | C₆H₆F₃N₃ | 177.13 | White solid | 6.85 (s, 1H), 5.30 (br s, 2H), 2.45 (s, 3H) | 163.2, 158.5 (q, J=35 Hz), 157.8, 119.8 (q, J=275 Hz), 110.1, 24.5 | 178.1 [M+H]⁺ |
| Int. 1 | C₆H₄F₃N₅ | 203.13 | Pale yellow oil | 7.10 (s, 1H), 2.60 (s, 3H) | 160.1, 158.9 (q, J=36 Hz), 154.3, 119.5 (q, J=276 Hz), 112.8, 24.9 | 204.1 [M+H]⁺ |
| Int. 2 | C₂₄H₁₉F₃N₃P | 437.40 | White solid | 7.80-7.40 (m, 15H), 6.95 (s, 1H), 2.50 (s, 3H) | 161.5, 158.2 (q, J=35 Hz), 155.0, 133.0-128.0 (m), 119.9 (q, J=275 Hz), 111.5, 24.7 | 438.1 [M+H]⁺ |
| Product | C₁₁H₁₀F₃N₃O₂ | 289.21 | White solid | 8.25 (s, 1H), 7.20 (s, 1H), 4.35 (q, 2H), 2.70 (s, 3H), 1.40 (t, 3H) | 164.0, 150.1, 148.5 (q, J=37 Hz), 145.2, 135.8, 120.5 (q, J=277 Hz), 115.3, 108.9, 61.2, 25.1, 14.3 | 290.1 [M+H]⁺ |
Logical Relationships in the Synthetic Pathway
Conclusion
The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic utility of this compound in the discovery of novel agrochemicals. The proposed pathway to a pyrazolo[1,5-a]pyrimidine derivative illustrates a viable strategy for accessing new chemical scaffolds with potential pesticidal activity. Further derivatization of the final product could lead to the identification of potent and selective agrochemical candidates.
Application Notes and Protocols for Anticancer Research of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of pyrimidine derivatives in anticancer research. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction to Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous molecules and synthetic drugs.[1][2] Its derivatives have garnered significant attention in oncology due to their ability to mimic endogenous nucleic acid bases, thereby interfering with DNA and RNA synthesis, and to interact with various enzymatic targets crucial for cancer cell proliferation and survival.[3][4] Many pyrimidine-based compounds have been developed as potent anticancer agents, targeting a wide array of cellular processes.[5][6]
Key Mechanisms of Action
Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, including but not limited to:
-
Inhibition of Kinases: Many pyrimidine derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase.[6][7][8] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]
-
Induction of Apoptosis: A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.[10] Pyrimidine derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[9][11]
-
Cell Cycle Arrest: By interfering with the machinery that governs cell division, certain pyrimidine compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[9][12]
Data Presentation: In Vitro Cytotoxicity of Representative Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 2a | A549 (Lung) | 42 | [13][14] |
| Pyrido[2,3-d]pyrimidine | 2f | A549 (Lung) | 47.5 | [13][14] |
| Aminopyrimidine | 2a | Glioblastoma, TNBC, Colon Cancer | 5-8 (48h) | [15][16] |
| Pyrazolo[1,5-a]pyrimidine-sulfonamide | 46 | MCF-7 (Breast) | 0.96 | [17] |
| Pyrazolo[1,5-a]pyrimidine-sulfonamide | 46 | MDA-MB-468 (Breast) | 1.07 | [17] |
| Pyrido[2,3-d]pyrimidine | 4 | MCF-7 (Breast) | 0.57 | [8] |
| Pyrido[2,3-d]pyrimidine | 6 | MCF-7 (Breast) | 3.15 | [8] |
| Pyrido[2,3-d]pyrimidine | 9 | MCF-7 (Breast) | 1.23 | [8] |
| Pyrido[2,3-d]pyrimidine | 10 | MCF-7 (Breast) | 2.14 | [8] |
| Pyrido[2,3-d]pyrimidine | 11 | MCF-7 (Breast) | 0.98 | [8] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. veterinaria.org [veterinaria.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of synthetic strategies aimed at the functionalization of the pyrimidine core, enabling the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of these molecules. These application notes provide a detailed overview of the conditions for nucleophilic substitution on the pyrimidine ring, with a focus on practical experimental protocols and quantitative data to guide synthetic efforts in drug discovery and development.
General Principles and Regioselectivity
Nucleophilic substitution on a pyrimidine ring typically proceeds via the SNAr mechanism, which involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of a leaving group.
The regioselectivity of nucleophilic attack is a critical consideration in the synthesis of substituted pyrimidines. The positions most susceptible to nucleophilic attack are C2, C4, and C6. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[1][2] Generally, the order of reactivity for nucleophilic displacement of a leaving group on an unsubstituted pyrimidine ring is C4(6) > C2.[1]
The presence of activating or deactivating groups on the pyrimidine ring can significantly influence the rate and regioselectivity of the substitution. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[2] However, the presence of an electron-donating group at the C6 position can steer the substitution to the C2 position.[1]
Data Presentation: Conditions for Nucleophilic Substitution
The following tables summarize quantitative data for the nucleophilic substitution on various chloropyrimidines. These tables are intended to provide a comparative overview of reaction conditions and yields for different classes of nucleophiles.
Table 1: Amination of 2,4-Dichloropyrimidines
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Product (Major Isomer) | Yield (%) | Reference |
| Ammonia | Methyl tert-butyl ether | - | -50 to 25 | 2.75 | 4-Amino-2-chloropyrimidine | 33.1 | [3] |
| Dibutylamine | DMAc | K₂CO₃ | RT | - | 4-(Dibutylamino)-2-chloropyrimidine | - | [4] |
| Aliphatic Secondary Amines | THF | LiHMDS | -20 to 0 | 1 | 4-Amino-6-aryl-2-chloropyrimidine | >97 (ratio) | [4] |
| Aromatic Amines | - | No Catalyst | -60 | 0.5 | 4-Anilino-6-aryl-2-chloropyrimidine | High | [4] |
| Tertiary Amines | CHCl₃ | - | RT | 1 | 2-Amino-5-substituted-pyrimidine | Moderate to Excellent | [5] |
Table 2: Substitution on 2-Amino-4-chloropyrimidines with Various Amines
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Methylpiperazine | Anhydrous Propanol | Triethylamine | 120-140 | 15-30 | 54 | [6] |
| 1-(Pyrimidin-2-yl)piperazine | Anhydrous Propanol | Triethylamine | 120-140 | 15-30 | 54 | [6] |
| 1-(2-Fluorophenyl)piperazine | Anhydrous Propanol | Triethylamine | 120-140 | 15-30 | 54 | [6] |
Table 3: Substitution on Chloropyrimidines with Oxygen and Sulfur Nucleophiles
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Thiophenols | - | Basic or Weakly Acidic | - | 4-(Thiophenyl)-2-chloropyrimidine | - | [7] |
| 2,4-Dichloropyrimidine | Primary Alkane Thiols | - | - | - | 2-(Alkylthio)-4-chloropyrimidine | High | [8] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol | Triethylamine | Reflux | 3 | 2-Amino-4-ethoxy-6-chloropyrimidine-5-carbaldehyde | - | [3] |
| 4,6-Dihydroxy-2-methylpyrimidine | Sodium Methoxide | Methanol | Reflux | 3 | 4,6-Dimethoxy-2-methylpyrimidine | 85 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position
This protocol describes the selective substitution of the chlorine atom at the C4 position of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine (e.g., dibutylamine)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Slowly add a solution of the aliphatic secondary amine (1.1 eq) in THF.
-
Add LiHMDS (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 1 hour, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-aryl-2-chloropyrimidine.[4]
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)pyrimidines
This protocol details a rapid, microwave-assisted synthesis of 4-substituted amino pyrimidines from 2-amino-4-chloropyrimidine.
Materials:
-
2-Amino-4-chloropyrimidine
-
Substituted amine (e.g., 4-methylpiperazine)
-
Anhydrous propanol
-
Triethylamine
-
Microwave reactor (e.g., CEM Discover)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2 mmol) and anhydrous propanol (1 mL).
-
Add the substituted amine (2 mmol) to the stirring mixture at room temperature.
-
Add triethylamine (200 µL) to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes. Monitor the reaction by TLC.
-
After cooling, disperse the resulting precipitate in saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[6]
Protocol 3: Synthesis of 4-Alkoxypyrimidines from 4-Chloropyrimidines
This protocol provides a general method for the substitution of a chlorine atom with an alkoxide.
Materials:
-
4-Chloropyrimidine derivative
-
Sodium methoxide or other sodium alkoxide
-
Anhydrous methanol or corresponding alcohol
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloropyrimidine derivative in the corresponding anhydrous alcohol (e.g., methanol).
-
Add sodium methoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for a specified time (typically 1-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by crystallization or silica gel column chromatography.
Mandatory Visualization
Caption: General mechanism of nucleophilic aromatic substitution on the pyrimidine ring.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2877274A - Production of sodium methoxide - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the reaction yield of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the reaction yield of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.
Synthesis Pathway Overview
The synthesis of this compound is commonly achieved through the cyclocondensation of a β-dicarbonyl compound or its equivalent with a trifluoromethyl-containing amidine. A prevalent and effective route involves the reaction of 2,2,2-trifluoroacetamidine with a C4-building block like 3-aminocrotononitrile. This approach directly installs the required functional groups onto the pyrimidine ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: Low to no yield can stem from several factors, primarily related to reaction conditions and reactant stability.
-
Cause A: Inefficient Catalysis or Incomplete Reaction The cyclization may be stalling due to suboptimal conditions. The reaction may require more time or a moderate temperature increase to reach completion.[1][2] Monitoring progress via Thin Layer Chromatography (TLC) is crucial.[1][2] Ensure your catalyst, if used, is active, as reusable catalysts may need regeneration.[1][2]
-
Cause B: Poor Quality or Degradation of Starting Materials Amidines, particularly amidine hydrochlorides, can be hygroscopic and may hydrolyze over time, inhibiting the reaction.[2][3] It is critical to use freshly prepared or purified amidine and ensure strictly anhydrous conditions, as water can lead to the hydrolysis of key intermediates.[2][3] Similarly, impurities in the β-dicarbonyl starting material can interfere with the reaction.[1]
-
Cause C: Suboptimal Base or pH The choice and amount of base are critical for deprotonating the amidine hydrochloride to its free base form, which is the active nucleophile, and for promoting the final cyclization.[2][3] If the medium is too acidic, the amidine remains protonated and non-nucleophilic. If it's too basic for too long, it may promote side reactions.
Caption: Troubleshooting logic for addressing low reaction yield.
Question 2: My reaction produces a significant amount of side products, complicating purification. How can I minimize them?
Answer: Side product formation is often a competing reaction that can be suppressed by carefully controlling the reaction conditions.
-
Common Side Reaction: Self-Condensation β-dicarbonyl compounds or their equivalents can undergo self-condensation, especially in the presence of a base.[4] This can be minimized by controlling the order of addition; for instance, adding the β-dicarbonyl compound slowly to the mixture of the amidine and base can suppress this side pathway.[4]
-
Common Side Reaction: Incomplete Cyclization The reaction may stall after the initial Michael addition, leaving an uncyclized intermediate.[3] This is often due to insufficient activation for the final ring-closing step. Increasing the reaction temperature or using a stronger acid/base catalyst can provide the necessary activation energy for cyclization.[3]
Caption: Competing reaction pathways in pyrimidine synthesis.
Question 3: How can I improve the isolation and purification of the final product?
Answer: If the product is difficult to isolate, consider the following steps.
-
Crystallization: If the product is soluble in the reaction solvent, cool the mixture after the reaction is complete to induce crystallization, then filter the solid product.[5]
-
Recrystallization: To improve purity, recrystallize the crude product from a suitable solvent system.[5] This is often effective for removing impurities.[1]
-
Extraction and Washing: Use appropriate extraction and washing steps during workup. Washing the organic layer with brine can help break emulsions that sometimes form.[5]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard method for purifying pyrimidine derivatives.
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control for this synthesis? The two most critical parameters are maintaining strictly anhydrous conditions to prevent hydrolysis of the amidine and intermediates, and the careful selection and stoichiometry of the base to ensure efficient cyclization while minimizing side reactions.[2][3]
-
How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking and identification of intermediates and byproducts.
-
Why is the trifluoromethyl (CF3) group important and how does it affect the reaction? The CF3 group is a strong electron-withdrawing group. In medicinal chemistry, it can enhance properties like metabolic stability and lipophilicity. In the synthesis, its electron-withdrawing nature can decrease the nucleophilicity of the pyrimidine ring and adjacent functional groups, which can make subsequent reactions on the ring more challenging but does not typically inhibit the initial cyclization.[6]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on classical pyrimidine synthesis methods and should be adapted and optimized for specific laboratory conditions.[3][7]
Materials:
-
2,2,2-Trifluoroacetamidine Hydrochloride (1.1 equivalents)
-
3-Aminocrotononitrile (1.0 equivalent)
-
Sodium Ethoxide (NaOEt) (1.1 equivalents)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Amidine Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2,2-trifluoroacetamidine hydrochloride in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide. Stir the resulting mixture for 30 minutes at room temperature to generate the free amidine.[3]
-
Reactant Addition: Add 3-aminocrotononitrile dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data from an optimization study to illustrate how changing key parameters can affect reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | NaOEt (1.1) | Ethanol | 78 (Reflux) | 6 | 75 | Good conversion, clean reaction. |
| 2 | NaOEt (1.1) | Methanol | 65 (Reflux) | 6 | 68 | Slightly lower yield than ethanol. |
| 3 | K₂CO₃ (1.5) | DMF | 100 | 8 | 65 | Higher temp needed, some side products. |
| 4 | NaOEt (1.1) | Ethanol | 50 | 12 | 45 | Incomplete conversion of starting material. |
| 5 | NaOEt (2.0) | Ethanol | 78 (Reflux) | 6 | 55 | Increased side product formation observed. |
| 6 | NaH (1.1) | THF | 66 (Reflux) | 8 | 72 | Good yield, requires careful handling of NaH. |
References
troubleshooting low solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in aqueous buffers. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS at pH 7.4)?
A1: The precipitation is likely due to the basic nature of the amine group on the pyrimidine ring and its low pKa. The predicted pKa of this compound is approximately 2.67.[1] At a neutral pH of 7.4, which is significantly above the pKa, the amine group is in its neutral, uncharged form. This uncharged state is less polar and therefore significantly less soluble in aqueous media, leading to precipitation when the organic co-solvent (DMSO) is diluted.[2]
Q2: What is the most effective initial strategy to improve the solubility of this compound in an aqueous buffer?
A2: The most effective initial strategy is to adjust the pH of your aqueous buffer. Since this compound is a weak base, lowering the pH of the buffer to a value below its pKa will cause the amine group to become protonated (positively charged). This ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions.[2][3] A buffer with a pH of 2.0 or lower is a recommended starting point.
Q3: Can I use an organic co-solvent to prepare my solutions? What are the recommended final concentrations for cell-based assays?
A3: Yes, using a water-miscible organic co-solvent is a standard method. Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating a concentrated stock solution.[4] This stock can then be diluted into your aqueous buffer. However, you must be cautious about the final concentration of the organic solvent in your experiment, as it can be toxic to cells. For many cell lines, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid significant cytotoxic effects.[5][6][7] Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally for your specific cell type.[1][8]
Q4: My solubility results are inconsistent between experiments. What could be the cause?
A4: Inconsistent solubility results can stem from several factors:
-
Equilibration Time: It is crucial to allow sufficient time for the compound to reach its thermodynamic equilibrium solubility. For formal assays, shaking for 24 hours is often recommended.[9][10]
-
Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and controlled temperature.[11][12][13]
-
Buffer Preparation: Small variations in the pH or ionic strength of your buffer can lead to significant changes in solubility, especially for a compound like this where solubility is highly pH-dependent.[14] Ensure your buffers are prepared accurately and consistently.
-
Compound Purity: Impurities within your compound sample can affect its solubility characteristics.
Q5: Besides pH adjustment and co-solvents, are there other methods to improve the solubility of this compound?
A5: Yes, other techniques can be employed, although they may require more formulation development:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[4]
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
Data Presentation
| Condition | Dominant Species | Expected Aqueous Solubility | Rationale |
| Aqueous Buffer (pH < 2.0) | Protonated (Cationic) | Higher | The amine group is ionized, increasing polarity and interaction with water molecules. |
| Aqueous Buffer (pH 7.4) | Neutral (Uncharged) | Low | The compound is in its less polar, free base form, leading to poor aqueous solubility. |
| Aqueous Buffer (pH > 8.0) | Neutral (Uncharged) | Low | The compound remains in its less soluble, free base form. |
| Aqueous Buffer with Co-solvent (e.g., <0.5% DMSO) | Neutral (Uncharged) | Moderately Increased | The co-solvent helps to increase the solubility of the non-polar form of the compound. |
| Acidic Buffer (pH < 2.0) with Co-solvent | Protonated (Cationic) | Highest | This combination leverages both pH adjustment and the solubilizing effect of the co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
This protocol provides a general method for preparing solutions of this compound.
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex or sonicate the mixture until the compound is completely dissolved. This is your primary stock solution. Store appropriately, protected from light.
-
Preparation of Working Solutions using pH Adjustment: a. Prepare an aqueous buffer with a pH below the compound's pKa (e.g., a 0.1 M glycine-HCl buffer at pH 2.0). b. Dilute the DMSO stock solution into the acidic buffer to the final desired concentration. c. Ensure the final DMSO concentration is compatible with your experimental system (e.g., ≤ 0.1%). d. Visually inspect for any signs of precipitation.
-
Preparation of Working Solutions using a Higher Co-solvent Concentration (if the assay permits): a. Serially dilute the primary DMSO stock solution into your final aqueous buffer (e.g., PBS pH 7.4). b. Be mindful of the final DMSO concentration at each dilution step. c. This method is generally less preferred if the compound's solubility is very low at the buffer's pH, as precipitation upon dilution is likely.
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol allows you to determine the equilibrium solubility of the compound in your specific buffer.[10]
-
Preparation: a. Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible. b. Add a known volume of your chosen aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[9] c. Prepare multiple vials to assess solubility at different pH values if desired.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in a shaker or incubator with agitation at a constant temperature (e.g., 25°C). c. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.[9][10]
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid material. c. Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining undissolved particles.
-
Quantification: a. Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). b. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculation: a. The measured concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the tested conditions.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for low solubility.
Caption: pH effect on compound ionization and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. enamine.net [enamine.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Derivatization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my N-alkylation reaction with this compound. What are the potential causes and how can I improve it?
A1: Low yields in N-alkylation reactions of pyrimidine derivatives can stem from several factors.[1][2] Here are some common causes and troubleshooting steps:
-
Insufficient Base Strength or Solubility: The choice of base is critical. If the base is not strong enough to deprotonate the amine or if it has poor solubility in the reaction solvent, the reaction may not proceed to completion.
-
Solution: Consider using stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the chosen base is soluble in your solvent system. In some cases, using a phase-transfer catalyst with an inorganic base like K2CO3 in a two-phase system can be effective.
-
-
Poor Reactant Solubility: this compound or the alkylating agent may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Steric Hindrance: The methyl group at the 6-position might cause some steric hindrance, particularly with bulky alkylating agents.[2]
-
Solution: If possible, use a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature or using a more reactive leaving group on the alkylating agent (e.g., iodide instead of bromide) can help overcome steric barriers.
-
-
Moisture in the Reaction: Pyrimidine N-alkylation reactions, especially when using strong bases, are often sensitive to moisture.[1][2]
Q2: I am struggling with the purification of my derivatized product. It seems to have a similar polarity to the starting material.
A2: Co-elution of the product and starting material during column chromatography is a common issue when the introduced derivative does not significantly alter the overall polarity of the molecule.
-
Solution 1: Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture might provide better separation. Consider using a different stationary phase, such as alumina instead of silica gel.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities with different solubility profiles.[5]
-
Solution 3: Derivatization Strategy: If purification remains challenging, consider a different derivatization strategy that introduces a more significant change in polarity. For instance, introducing a protecting group that can be removed after purification.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A3: Pyrimidine rings have multiple nitrogen atoms, which can lead to the formation of regioisomers during derivatization.
-
Solution 1: Protecting Groups: The use of protecting groups can direct the reaction to the desired nitrogen atom. For instance, protecting one of the ring nitrogens could favor derivatization on the exocyclic amine.
-
Solution 2: Reaction Conditions: The regioselectivity of N-alkylation can sometimes be influenced by the choice of base, solvent, and temperature. It is advisable to screen different conditions to find the optimal set for the desired isomer.
-
Solution 3: Characterization: Ensure you have thoroughly characterized all products to understand the isomeric distribution. This information is crucial for optimizing the reaction conditions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Yield | Incomplete reaction, side reactions, degradation of starting material or product.[1] | - Ensure purity and dryness of starting materials and solvents.[1] - Optimize reaction temperature and time by monitoring with TLC or LC-MS.[5] - Use an inert atmosphere (N2 or Ar) if reagents are sensitive to air or moisture.[1][2] - Adjust the stoichiometry of the reagents. |
| Poor Solubility of Starting Material | Inappropriate solvent choice. | - Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile).[3] - Gentle heating may improve solubility, but monitor for thermal degradation. |
| Formation of Side Products | Over-alkylation/acylation, side reactions due to high temperature, presence of impurities.[1] | - Control the stoichiometry of the electrophile.[1] - Lower the reaction temperature.[1] - Ensure the purity of starting materials. - For Suzuki coupling, ensure proper degassing to avoid catalyst deactivation. |
| Difficulty in Product Purification | Similar polarity of product and impurities/starting material.[1] | - Optimize column chromatography conditions (solvent system, gradient). - Attempt recrystallization from a suitable solvent system.[5] - Consider preparative HPLC for challenging separations. |
| Lack of Regioselectivity | Multiple reactive sites on the pyrimidine ring.[1] | - Employ protecting group strategies to block undesired reactive sites. - Screen different reaction conditions (base, solvent, temperature) which can influence regioselectivity. |
Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales.
N-Alkylation Protocol
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
N-Acylation Protocol
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF, 0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography.
Suzuki-Miyaura Coupling Protocol (for a bromo-derivatized pyrimidine)
-
In a reaction vessel, combine the bromo-pyrimidine derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water).
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetonitrile | 80 | 16 | 45 |
| 2 | Cs2CO3 | DMF | 60 | 12 | 68 |
| 3 | NaH | THF | 25 | 8 | 85 |
| 4 | t-BuOK | Dioxane | 50 | 6 | 75 |
Table 2: Effect of Catalyst and Base in Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 72 |
| 2 | PdCl2(dppf) | dppf | Cs2CO3 | Toluene/H2O | 88 |
| 3 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 92 |
| 4 | Pd2(dba)3 | XPhos | K2CO3 | Dioxane/H2O | 85 |
Mandatory Visualization
References
identifying side products in 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine synthesis via LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and the identification of side products via Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Q2: What are the most common side products I should expect in this synthesis?
The most common side products can arise from incomplete reactions, side reactions of the starting materials, or subsequent degradation of the product. These may include isomers, incompletely cyclized intermediates, and hydrolysis products. A detailed table of potential side products is provided in the Troubleshooting Guide below.
Q3: What LC-MS method is recommended for analyzing the reaction mixture?
A reverse-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is highly recommended. A C18 column is typically suitable for separating the target compound from its potential impurities. The mobile phase usually consists of a mixture of water and acetonitrile or methanol with a small amount of an acid, like formic acid, to improve peak shape and ionization efficiency.[1]
Q4: How can I confirm the identity of a suspected side product?
The identity of a suspected side product can be confirmed by a combination of its retention time, accurate mass measurement (if using high-resolution mass spectrometry), and its fragmentation pattern in MS/MS experiments. Comparing the observed fragmentation pattern with predicted fragmentation pathways for suspected structures is a key identification strategy.
Troubleshooting Guide: Identifying Side Products by LC-MS
This guide addresses specific issues you might encounter during the LC-MS analysis of your this compound synthesis.
Issue 1: An unexpected peak is observed in my LC-MS chromatogram. How do I identify it?
-
Determine the Molecular Weight: Extract the mass spectrum for the unknown peak to determine its m/z value. This will give you the molecular weight of the potential side product.
-
Consult the Potential Side Products Table: Compare the determined molecular weight with the masses of the potential side products listed in Table 1.
-
Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation patterns for the suspected side products. Key neutral losses and characteristic fragment ions can provide structural confirmation.
Table 1: Potential Side Products in the Synthesis of this compound
| Potential Side Product | Molecular Formula | Exact Mass (monoisotopic) | Possible Cause of Formation |
| 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (Isomer) | C₆H₆F₃N₃ | 177.0514 | Alternative cyclization pathway. |
| Ethyl 3-guanidino-4,4,4-trifluorobut-2-enoate | C₇H₁₀F₃N₃O₂ | 225.0725 | Incomplete cyclization. |
| 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol | C₆H₅F₃N₂O | 178.0354 | Hydrolysis of the amine group. |
| 4-Amino-6-methylpyrimidin-2-ol | C₅H₇N₃O | 125.0589 | Reaction with guanidine and subsequent loss of the trifluoromethyl group. |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate (Unreacted) | C₆H₇F₃O₃ | 184.0347 | Incomplete reaction. |
| Guanidine (Unreacted) | CH₅N₃ | 59.0483 | Incomplete reaction. |
Issue 2: My main product peak is broad or shows tailing.
-
Check Mobile Phase pH: The amine group in the target compound is basic. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate the amine, which generally results in better peak shape on a C18 column.[1]
-
Column Overloading: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.
-
Column Contamination: Residual basic compounds from previous analyses can interact with your analyte. Wash the column thoroughly.
Issue 3: I am not seeing the expected molecular ion for my product.
-
Check Ionization Source Settings: Ensure the electrospray ionization (ESI) source is operating correctly and that the polarity is set to positive ion mode to detect the protonated molecule [M+H]⁺.
-
In-Source Fragmentation: The compound might be fragmenting in the ionization source. Try reducing the cone voltage or capillary temperature.
-
Adduct Formation: Look for common adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if the mobile phase is not sufficiently acidified.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes. Then, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
LC-MS/MS Method for the Analysis of this compound and Side Products
This method provides a starting point for the analysis. Optimization may be required based on the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 50-500) and Targeted MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound, typically in the range of 10-40 eV.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for identifying unknown peaks in an LC-MS chromatogram.
References
preventing degradation of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in solution
Welcome to the technical support center for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution can be influenced by several factors, including:
-
pH: The stability of aminopyrimidines can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis of the amine group or cleavage of the pyrimidine ring.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Light Exposure: Many heterocyclic compounds are susceptible to photodegradation, especially when exposed to UV light.[3]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidative degradation of the molecule.[2][4]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially water, can participate in hydrolytic degradation.
Q2: What are the visible signs of degradation in my solution of this compound?
A2: Visual indicators of degradation can include:
-
A change in the color of the solution.
-
The formation of a precipitate or cloudiness, indicating the formation of insoluble degradation products.
-
A decrease in the expected biological activity or inconsistent results in your assays.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: While specific stability data for this compound is limited, general best practices for storing solutions of similar compounds to minimize degradation include:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For particularly sensitive compounds, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most reliable way to monitor the stability of your solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for the quantification of the remaining intact compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound in solution.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause: Degradation of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to confirm the concentration and purity.
-
Optimize Solution Preparation:
-
Use high-purity, anhydrous solvents if possible.
-
Consider preparing stock solutions in a non-aqueous solvent like DMSO and making aqueous dilutions just before the experiment.
-
-
Control Experimental Conditions:
-
Maintain a consistent pH for your experimental buffer.
-
Protect your solutions from light during the experiment.
-
Minimize the time the solution is kept at elevated temperatures (e.g., 37°C).
-
-
Issue 2: Visible changes in the solution (color change, precipitation).
-
Potential Cause: Formation of degradation products or precipitation of the compound.
-
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of the compound in your chosen solvent or buffer to ensure you are not exceeding its solubility limit.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
-
Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify the conditions that cause degradation and the nature of the degradation products. This can help in understanding the observed changes.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.[2][5][6][7][8]
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol:water 1:1) to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products using mass spectrometry data.
| Stress Condition | Temperature | Duration | Typical Degradation |
| Acid Hydrolysis | 60°C | 24 hours | 10-30% |
| Base Hydrolysis | 60°C | 24 hours | 10-30% |
| Oxidation | Room Temp | 24 hours | 10-30% |
| Thermal (Solid) | 70°C | 48 hours | <10% |
| Photolytic | Ambient | 24 hours | Variable |
Caption: Summary of typical forced degradation conditions.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (to be determined experimentally, likely around 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathway
While specific degradation products for this compound have not been reported in the literature, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the C-N bond of the amino group, leading to the formation of the corresponding pyrimidin-4-ol derivative.
Caption: A potential hydrolytic degradation pathway.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
- 8. scribd.com [scribd.com]
how to increase the stability of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine for screening
Welcome to the technical support center for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of this compound for screening and other experimental applications.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing signs of degradation. What are the most likely causes?
Degradation of this compound in solution can be attributed to several factors, often related to environmental and chemical conditions. The primary causes include:
-
pH-mediated Hydrolysis: Pyrimidine rings and amine groups can be susceptible to hydrolysis under acidic or basic conditions. The trifluoromethyl group can also be sensitive to strong bases.
-
Oxidation: The amine group and the pyrimidine ring can be susceptible to oxidation, which is often catalyzed by exposure to atmospheric oxygen, trace metal ions, or light.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1] Storing solutions at room temperature or higher for extended periods can significantly decrease compound stability.
-
Solvent Reactivity: While common solvents like DMSO are generally inert, some solvents or impurities within them could potentially react with the compound over time.
A systematic approach to identifying the root cause is crucial for developing an effective stabilization strategy.[1]
Q2: How can I determine the optimal pH and temperature conditions for my screening assay to ensure compound stability?
Optimizing pH and temperature is a critical first step. We recommend performing a short-term stability study.
Experimental Protocol: pH and Temperature Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5). Common buffer systems include citrate, phosphate, and Tris.[1]
-
Sample Preparation: Prepare solutions of this compound at your target screening concentration in each buffer.
-
Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C) protected from light.[3]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each condition.
-
Analysis: Immediately analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. The optimal conditions will be those that show the least degradation over the duration of your planned experiment.
Illustrative Data Presentation
The results can be summarized in a table for easy comparison.
Table 1: Illustrative Stability Data for this compound (% Parent Compound Remaining after 24 hours)
| pH | 4°C (Refrigerated) | 25°C (Room Temp) | 37°C (Incubator) |
| 4.0 | 99.1% | 96.5% | 91.2% |
| 5.5 | 99.5% | 98.8% | 95.4% |
| 7.4 | 99.3% | 97.2% | 93.1% |
| 8.5 | 98.2% | 94.1% | 88.7% |
Note: This data is for illustrative purposes only.
Based on this example, a slightly acidic to neutral pH (5.5-7.4) at reduced temperature (4°C) provides the best stability.
Troubleshooting Guide: Enhancing Compound Stability
If you have identified a stability issue, the following flowchart and detailed suggestions can help you troubleshoot and resolve it.
Caption: Troubleshooting workflow for diagnosing and resolving stability issues.
Q3: What specific excipients or additives can I use to stabilize my compound solution?
Adding specific excipients to your screening buffer or stock solution can significantly inhibit degradation.[1] Consider the following options based on the suspected degradation pathway.
Table 2: Recommended Stabilizing Excipients
| Excipient Class | Example(s) | Typical Concentration | Mechanism of Action |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite[2] | 0.01% - 0.1% | Scavenge free radicals and inhibit oxidation.[2] |
| Chelating Agents | EDTA, Citric Acid[1][4] | 0.01% - 0.05% | Bind metal ions that can catalyze oxidative degradation.[1][4] |
| Buffering Agents | Citrate, Phosphate, Acetate[1] | 10 mM - 50 mM | Maintain an optimal, stable pH to prevent acid/base hydrolysis.[1] |
| Co-solvents/Solubilizers | PEG 300/400, Propylene Glycol[2] | 1% - 10% | Can improve solubility and in some cases reduce water activity, slowing hydrolysis. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1% - 5% | Encapsulate the molecule, protecting it from the bulk solvent environment.[1][5] |
Experimental Protocol: Preparation of a Stabilized Formulation
-
Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 6.0).
-
Excipient Addition: Dissolve your chosen stabilizer(s) (e.g., 0.02% EDTA and 0.05% Ascorbic Acid) in the buffer.
-
Compound Dissolution: Prepare a concentrated stock of this compound in a suitable solvent like DMSO.
-
Final Dilution: Perform the final dilution of the DMSO stock into the excipient-containing buffer to reach the desired screening concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).
-
Verification: Test the stability of this new formulation using the HPLC method described in Q2 to confirm improved stability.
Q4: What are the potential degradation pathways for an aminopyrimidine compound like this?
While the specific degradation pathway for this compound is not extensively published, we can hypothesize potential routes based on the known chemistry of pyrimidines.[6][7] Understanding these can help in selecting appropriate stabilization strategies.
Caption: Potential degradation pathways for aminopyrimidine derivatives.
-
Hydrolytic Pathway: The amine group at the 4-position can be susceptible to deamination, particularly under harsh pH conditions, converting it to a hydroxyl group (a pyrimidinone). Subsequent reactions could lead to the opening of the pyrimidine ring.[6][7][8]
-
Oxidative Pathway: The electron-rich pyrimidine ring and the exocyclic amine are potential sites for oxidation, leading to the formation of N-oxides or hydroxylated species. This process can be accelerated by light, heat, and trace metals.[1]
By controlling pH with buffers, you can mitigate hydrolysis. By adding antioxidants and chelating agents, and protecting from light, you can prevent oxidation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Stabilizer Excipients - Protheragen [protheragen.ai]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Nucleophilic Aromatic Substitution of Trifluoromethyl Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts in the nucleophilic aromatic substitution (SNAr) of trifluoromethyl pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group important in pyrimidines for drug development?
A1: The trifluoromethyl (CF3) group is a key structural motif in medicinal chemistry. Its incorporation into a pyrimidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the CF3 group also activates the pyrimidine ring for nucleophilic aromatic substitution.[2]
Q2: What are the most common positions for SNAr on a substituted trifluoromethyl pyrimidine?
A2: For pyrimidines with leaving groups at positions 2 and 4, nucleophilic attack generally occurs selectively at the 4-position.[3][4] However, the regioselectivity can be highly sensitive to the presence of other substituents on the ring.[3][5] For instance, strong electron-donating groups at the C-6 position can direct substitution to the C-2 position.[3]
Q3: Can the trifluoromethyl group itself be susceptible to reaction under SNAr conditions?
A3: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain, typically harsh, basic conditions.[6][7] It is crucial to control the reaction conditions, particularly the base strength and temperature, to avoid this unwanted side reaction.
Q4: What is Vicarious Nucleophilic Substitution (VNS) and is it a concern?
A4: Vicarious Nucleophilic Substitution is a reaction where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a leaving group.[8][9] Given that trifluoromethyl pyrimidines are electron-deficient, VNS is a potential, though less common, side reaction that can lead to byproducts where a C-H bond has been functionalized.
Troubleshooting Guide
Problem 1: Low yield of the desired product and recovery of starting material.
-
Possible Cause: Incomplete reaction.
-
Suggested Solutions:
-
Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[10]
-
Screen Solvents: The choice of solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[10]
-
Use a Stronger Base: A base is often required to deprotonate the nucleophile or to act as a scavenger for the acid generated during the reaction. The strength of the base should be carefully chosen to avoid side reactions.
-
Check Nucleophile Reactivity: Ensure the nucleophile is sufficiently reactive. Thiols and thiolates are generally excellent nucleophiles in SNAr reactions.[10]
-
Problem 2: Formation of a significant amount of a hydrolyzed byproduct where the leaving group is replaced by a hydroxyl group.
-
Possible Cause: Presence of water in the reaction mixture or use of a hydroxide base in an aqueous environment.
-
Suggested Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[11]
-
Avoid Hydroxide Bases: If possible, use non-hydroxide bases such as potassium carbonate (K2CO3) or cesium fluoride (CsF).[12][13]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired SNAr reaction.
-
Problem 3: A mixture of regioisomers is obtained when starting with a di-substituted pyrimidine (e.g., 2,4-dichloro-6-(trifluoromethyl)pyrimidine).
-
Possible Cause: Competing nucleophilic attack at different positions.
-
Suggested Solutions:
-
Control Reaction Temperature: Temperature can influence regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Vary the Nucleophile: The nature of the nucleophile can impact the regioselectivity. For 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have shown excellent C-2 selectivity, in contrast to the typical C-4 selectivity.[14][15]
-
Analyze Electronic Effects: The electronic properties of other substituents on the pyrimidine ring play a crucial role. Electron-donating groups can alter the LUMO distribution, affecting the site of nucleophilic attack.[3]
-
Problem 4: A byproduct corresponding to the hydrolysis of the trifluoromethyl group to a carboxylic acid is observed.
-
Possible Cause: The reaction conditions are too harsh, leading to the degradation of the trifluoromethyl group.
-
Suggested Solutions:
-
Use a Milder Base: Strong bases, especially at elevated temperatures, can promote the hydrolysis of the CF3 group.[6] Consider using weaker bases like sodium bicarbonate or an organic base like triethylamine.
-
Reduce Reaction Temperature and Time: Minimizing the exposure of the substrate to harsh conditions can prevent this side reaction. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Optimization of Reaction Conditions
The following table provides a summary of how different reaction parameters can be adjusted to minimize common byproducts in the SNAr of trifluoromethyl pyrimidines.
| Parameter | Effect on Byproduct Formation | Recommendations |
| Temperature | Higher temperatures can increase the rate of side reactions like hydrolysis and CF3 group degradation. | Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed. For reactions prone to side reactions, lower temperatures for longer durations may be beneficial.[16] |
| Solvent | Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor SNAr.[10] Protic solvents may lead to competitive solvolysis. | Use anhydrous polar aprotic solvents. For some reactions, greener alternatives like PEG-400 have been shown to be effective.[17] |
| Base | Strong bases (e.g., NaOH, KOH) can promote hydrolysis of both the leaving group and the CF3 group.[6][11] | Use milder inorganic bases like K2CO3 or CsF, or organic bases like DIPEA or triethylamine. The choice of base should be tailored to the specific nucleophile and substrate. |
| Nucleophile | The pKa and steric bulk of the nucleophile can affect reactivity and regioselectivity. | For di-substituted pyrimidines, the choice of nucleophile can be a tool to control regioselectivity.[14][15] |
| Atmosphere | Presence of moisture and oxygen can lead to unwanted side reactions. | Conduct reactions under an inert atmosphere (N2 or Ar) to prevent hydrolysis and oxidation. |
Visualizing Reaction Troubleshooting and Pathways
Caption: A decision-making workflow for troubleshooting common byproducts in SNAr reactions.
Caption: Decision tree for predicting regioselectivity based on substituents and nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in SNAr of a Dichlorotrifluoromethyl Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure all reagents are of high purity and dry.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add the dichlorotrifluoromethyl pyrimidine (1.0 eq).
-
Add the appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the nucleophile (1.0-1.2 eq) to the solution.
-
Add a mild, non-hydroxide base (e.g., anhydrous K2CO3, 1.5-2.0 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography on silica gel.[18][19]
-
Protocol 2: Procedure for Reactions Prone to Hydrolysis
For substrates or nucleophiles that are particularly sensitive to water.
-
Stringent Anhydrous Technique:
-
Flame-dry all glassware under vacuum and backfill with argon.
-
Use freshly distilled anhydrous solvents from a solvent purification system.
-
Handle all reagents in a glovebox or under a positive pressure of an inert gas.
-
-
Reaction and Work-up:
-
Follow the general procedure above, ensuring all additions are made via syringe through a septum.
-
Upon reaction completion, instead of an aqueous work-up, the reaction mixture can be filtered to remove the inorganic base, and the solvent evaporated. The residue can then be directly purified by column chromatography. If an extractive work-up is necessary, use ice-cold, de-gassed water and perform the extraction quickly.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Pyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated pyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline in ¹⁹F NMR spectra is a common artifact that can complicate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.
-
Incorrect Phasing: Applying a very large first-order phase correction can introduce baseline roll. This can sometimes happen due to incorrect manual phasing.
-
Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.
Troubleshooting Steps:
-
Optimize Spectral Width: Set the spectral width to encompass only the signals of interest.
-
Careful Phasing: Perform manual phasing carefully, minimizing the first-order correction.
-
Use a "dead time": Introduce a short delay before acquisition to allow acoustic ringing to subside.
-
Acquire a Background Spectrum: Run a spectrum of the solvent alone to identify any probe background signals.
Q2: I'm observing small, unevenly spaced peaks around my main ¹⁹F signal. What are they?
These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated pyrimidine analog will have a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the molecule with a ¹²C atom.[1]
Q3: My signal-to-noise ratio (S/N) is poor in my ¹⁹F NMR spectrum. How can I improve it?
A poor signal-to-noise ratio can be caused by several factors:
-
Low Sample Concentration: The most common cause.
-
Incorrect Pulse Width: An improperly calibrated 90° pulse width will lead to suboptimal signal excitation.
-
Suboptimal Relaxation Delay: If the relaxation delay (d1) is too short, the magnetization may not fully recover between scans, leading to signal loss.
-
Probe Tuning: An improperly tuned probe will result in inefficient transfer of radiofrequency energy.
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, increase the concentration of your sample.
-
Increase the Number of Scans: Doubling the number of scans will increase the S/N by a factor of √2.
-
Calibrate the 90° Pulse Width: Ensure the pulse width is correctly calibrated for your sample and probe.
-
Optimize the Relaxation Delay: Set the relaxation delay to at least 1.5 times the longest T₁ of your fluorine nuclei. For quantitative measurements, this should be 5 times T₁.[2]
-
Tune and Match the Probe: Always tune and match the probe before starting an experiment.
Q4: The proton spectrum of my fluorinated pyrimidine is very complex with many overlapping signals. How can I simplify it?
The complexity often arises from ¹H-¹⁹F couplings, which can span over multiple bonds.[3]
-
¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to run a ¹H{¹⁹F} decoupled experiment. This will collapse the fluorine-coupled multiplets into singlets, making the spectrum much easier to interpret.
-
2D NMR Techniques: Experiments like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC can help to resolve overlapping signals and establish connectivity within the molecule.[4]
Q5: How can I assign the signals in my complex spectra to specific atoms in my fluorinated pyrimidine analog?
A combination of 1D and 2D NMR experiments is typically required for unambiguous assignment:
-
¹H NMR: Provides information about the proton environment.
-
¹⁹F NMR: Provides information about the fluorine environment.
-
¹³C NMR: Provides information about the carbon skeleton. ¹³C signals of carbons near a fluorine atom will be split due to ¹³C-¹⁹F coupling.[5]
-
¹H-¹H COSY: Identifies proton-proton couplings.
-
¹H-¹³C HSQC: Correlates protons to their directly attached carbons.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[5]
-
¹H-¹⁹F HETCOR/HMBC: These experiments directly correlate proton and fluorine nuclei, providing definitive evidence of ¹H-¹⁹F couplings and their spatial proximity.[6][7]
-
NOESY/HOESY: Nuclear Overhauser Effect experiments show through-space correlations, which can help to determine the 3D structure and stereochemistry. A ¹H-¹⁹F HOESY can be particularly informative.[7]
Data Presentation
Table 1: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants in Fluorinated Pyrimidine Analogs
| Coupled Nuclei | Number of Bonds | Typical J-Value (Hz) | Notes |
| ¹H-C-F | 2 (geminal) | 45 - 55 | Large coupling, dependent on geometry. |
| ¹H-C-C-F | 3 (vicinal) | 1 - 10 | Follows a Karplus-type relationship, dependent on dihedral angle. |
| ¹H-(C)n-F | 4-5 (long-range) | 0.5 - 3.0 | Often observed in aromatic systems.[4] |
| ¹³C-F | 1 (direct) | 240 - 320 | Very large and useful for identifying fluorinated carbons.[4] |
| ¹³C-C-F | 2 | 20 - 40 | Significant coupling, useful for assignments. |
| ¹³C-C-C-F | 3 | 3 - 10 | Smaller coupling, but often observable. |
| ¹⁹F-C-C-¹⁹F | 3 | 5 - 20 | For di- or poly-fluorinated pyrimidines. |
Experimental Protocols
Protocol 1: Standard 2D ¹H-¹⁹F HETCOR Experiment
This experiment is used to identify correlations between protons and fluorine atoms that are coupled to each other, typically over two to four bonds.
-
Sample Preparation:
-
Dissolve 5-15 mg of the fluorinated pyrimidine analog in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve good resolution and lineshape on a 1D ¹H spectrum.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HETCOR pulse sequence.
-
Set the ¹H spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Set the ¹⁹F spectral width to cover the expected fluorine chemical shift range.
-
The number of points in the direct dimension (F2, ¹H) should be 1024 or 2048.
-
The number of increments in the indirect dimension (F1, ¹⁹F) should be 256-512.
-
The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it appropriately.
-
Protocol 2: Standard 2D ¹H-¹⁹F HMBC Experiment
This experiment is used to identify long-range correlations (typically 2-5 bonds) between protons and fluorine atoms.
-
Sample Preparation: Same as for the HETCOR experiment.
-
Spectrometer Setup: Same as for the HETCOR experiment.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HMBC pulse sequence optimized for heteronuclear correlations.
-
Set the ¹H and ¹⁹F spectral widths as in the HETCOR experiment.
-
The number of points in the direct dimension (F2, ¹H) should be 1024 or 2048.
-
The number of increments in the indirect dimension (F1, ¹⁹F) should be 256-512.
-
The number of scans per increment will depend on sample concentration (typically 8, 16, or higher).
-
Crucially, set the long-range coupling delay to optimize for a coupling constant of around 8-10 Hz.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it appropriately.
-
Mandatory Visualization
Caption: Troubleshooting workflow for complex NMR spectra of fluorinated pyrimidine analogs.
Caption: Standard experimental workflow for NMR analysis of fluorinated pyrimidine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance to Pyrimidine-Based Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to pyrimidine-based EGFR inhibitors?
A1: Resistance to pyrimidine-based EGFR inhibitors can be broadly categorized into on-target alterations, activation of bypass signaling pathways, and histological transformation.[1]
-
On-target mutations: The most common on-target resistance mechanism to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation, which increases the affinity of EGFR for ATP, reducing the inhibitor's binding efficacy.[1][2] For third-generation inhibitors like osimertinib, the C797S mutation is a key resistance mechanism as it prevents the covalent bond formation between the inhibitor and EGFR.[1] Other mutations like L718Q and L844V have also been identified.[2][3]
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway. Common bypass pathways include MET amplification, HER2 amplification, AXL activation, and activation of the PI3K/AKT and MAPK pathways.[1][4]
-
Histological transformation: In some cases, lung adenocarcinoma can transform into small cell lung cancer, which is a mechanism of acquired resistance to EGFR-TKIs.[1]
Q2: How does the C797S mutation confer resistance to irreversible pyrimidine-based EGFR inhibitors?
A2: Irreversible pyrimidine-based EGFR inhibitors, such as osimertinib (AZD9291), work by forming a covalent bond with a cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. The C797S mutation results in the substitution of this cysteine with a serine. This change prevents the formation of the covalent bond, thereby rendering the inhibitor ineffective.[1][2][3]
Q3: Can pyrimidine-based inhibitors overcome resistance mediated by P-glycoprotein (P-gp) efflux pumps?
A3: Some novel pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have been shown to inhibit the function of P-glycoprotein (P-gp).[5] They can suppress P-gp by inhibiting its ATPase activity, which can help to reverse multidrug resistance (MDR) to other chemotherapeutic agents like doxorubicin and paclitaxel.[5]
Q4: What is the role of the pyrimidine salvage pathway in resistance?
A4: Cancer cells can evade inhibitors that target the de novo pyrimidine synthesis pathway by upregulating the pyrimidine salvage pathway.[6] This allows them to utilize extracellular nucleosides to produce the necessary pyrimidines for DNA and RNA synthesis.[6] Therefore, co-targeting both the de novo and salvage pathways is a potential strategy to overcome this resistance mechanism.[6]
Troubleshooting Guides
Problem 1: My pyrimidine-based inhibitor shows reduced or no efficacy in my cell line.
Possible Cause 1: Pre-existing resistance mutation.
-
Solution: Sequence the target kinase in your cell line to check for known resistance mutations (e.g., T790M, C797S in EGFR).[1] If a resistance mutation is present, you may need to switch to a next-generation inhibitor designed to be effective against that specific mutation.
Possible Cause 2: Activation of a bypass signaling pathway.
-
Solution: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways. Perform western blotting to confirm the increased phosphorylation of key downstream effectors like AKT, ERK, and STAT3.[1][4] If a bypass pathway is identified, consider combination therapy with an inhibitor targeting that pathway.
Possible Cause 3: High expression of drug efflux pumps.
-
Solution: Perform a rhodamine 123 efflux assay to assess the activity of P-gp and other ABC transporters.[7] If efflux pump activity is high, you can try co-administering a known P-gp inhibitor.
Problem 2: I am unable to generate a stable drug-resistant cell line.
Possible Cause 1: Inappropriate drug concentration.
-
Solution: Start with a low concentration of the inhibitor (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[8] This process can take several months.
Possible Cause 2: Intermittent vs. continuous exposure.
-
Solution: You can try two different approaches: continuous exposure to escalating drug concentrations or intermittent high-dose treatment.[9] The optimal method can be cell line dependent.
Possible Cause 3: Loss of resistant phenotype.
-
Solution: Drug resistance can sometimes be reversible. To maintain the selection pressure, it is advisable to culture the resistant cells in a medium containing a maintenance dose of the inhibitor.[10] It is also crucial to cryopreserve cells at different passages.[8]
Quantitative Data Summary
Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors Against Resistant Mutations
| Cell Line (EGFR Mutation) | WZ4002 (nM) | CO-1686 (nM) | AZD9291 (Osimertinib) (nM) |
| PC9 (del E746_A750) | 8 | 29 | 16 |
| H3255 (L858R) | 6 | 21 | 15 |
| H1975 (L858R/T790M) | 2 | 8 | 15 |
| PC9 (del E746_A750/T790M) | 6 | 17 | 1 |
| PC9 (del E746_A750/T790M/C797S) | >1000 | >1000 | >1000 |
| H1975 (L858R/T790M/C797S) | >1000 | >1000 | >1000 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Determine the initial inhibitor concentration: Perform a dose-response curve to determine the IC50 of the pyrimidine-based inhibitor in your parental cell line. Start the resistance induction with a concentration equal to the IC20-IC30.
-
Continuous exposure: Culture the cells in the presence of the inhibitor. Initially, a large percentage of cells will die.
-
Monitor cell growth: Monitor the cells daily and change the medium every 2-3 days. Once the cells resume a normal growth rate, they are ready for the next dose increase.
-
Stepwise dose escalation: Increase the inhibitor concentration by 1.5- to 2-fold.[8] Repeat steps 2 and 3.
-
Characterize the resistant phenotype: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cells at various passages.[8]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Bypass Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with the pyrimidine-based inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins in the suspected bypass pathways (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathways and mechanisms of resistance to tyrosine kinase inhibitors.
Caption: Experimental workflow for identifying the mechanism of resistance.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on a clear understanding of how a compound interacts with its intended molecular target within the complex cellular environment. This guide provides a comprehensive comparison of two prominent methods for validating the target engagement of small molecules like 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This document offers an objective analysis of these techniques, complete with detailed experimental protocols and representative data, to assist researchers in selecting the most suitable approach for their studies.
Introduction to this compound and Target Engagement
This compound belongs to the pyrimidine class of compounds, a scaffold frequently utilized in the development of kinase inhibitors. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, such as the V600E mutation, are implicated in various cancers, making it a critical therapeutic target.
Target engagement assays are essential to confirm that a compound directly binds to its intended target, such as BRAF, inside living cells. This validation is a crucial step in the drug discovery pipeline, providing evidence for the mechanism of action and guiding structure-activity relationship (SAR) studies.
Comparison of Target Engagement Validation Methods
Choosing the right method to validate target engagement is critical and depends on various factors including the nature of the target protein, available reagents, and desired throughput. The following sections provide a detailed comparison of CETSA and NanoBRET™ assays.
At a Glance: CETSA vs. NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1] |
| Primary Readout | Quantification of the soluble fraction of the target protein after heat treatment. | Measurement of the BRET signal, which decreases upon compound competition with the tracer.[2] |
| Protein Requirements | Endogenous or overexpressed protein. No modification is required.[3] | Requires genetic fusion of the target protein to NanoLuc® luciferase.[4] |
| Compound Requirements | No modification of the test compound is needed. | Requires a fluorescently labeled tracer that binds to the target protein. The test compound is unlabeled.[2] |
| Cell System | Intact cells or cell lysates.[1] | Live cells. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[5] | Inherently high-throughput, suitable for 96- and 384-well formats.[6] |
| Kinetic Analysis | Typically provides endpoint measurements, though real-time versions are emerging.[3][7] | Enables real-time measurement of compound binding and residence time.[4] |
| Advantages | - Label-free for both protein and compound.- Measures engagement with endogenous proteins in their native context.[3]- Applicable to a wide range of targets.[8] | - High sensitivity and quantitative data on affinity and occupancy.[4]- Real-time kinetics and residence time determination.- Ratiometric measurement minimizes artifacts. |
| Limitations | - Not all protein-ligand interactions result in a significant thermal shift.[9][10]- Lower throughput for traditional Western blot-based detection.[5]- Indirect measurement of binding. | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Potential for steric hindrance from the NanoLuc® tag. |
Quantitative Data Presentation
The following tables present hypothetical data for this compound targeting BRAF, as would be generated from CETSA and NanoBRET™ experiments.
Table 1: CETSA Isothermal Dose-Response Data for this compound with BRAF
This table shows the percentage of soluble BRAF remaining after heating at a fixed temperature (e.g., 52°C) with increasing concentrations of the compound.
| Concentration of this compound (µM) | % Soluble BRAF (Normalized) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.1 | 120 |
| 1 | 155 |
| 10 | 180 |
| 100 | 185 |
| EC50 | ~0.5 µM |
Table 2: NanoBRET™ Target Engagement Data for this compound with BRAF
This table illustrates the competitive displacement of a fluorescent tracer from NanoLuc®-BRAF by the test compound, resulting in a decrease in the BRET signal.
| Concentration of this compound (µM) | NanoBRET™ Ratio (mBU) | % Inhibition |
| 0 (Vehicle) | 350 | 0 |
| 0.001 | 345 | 1.4 |
| 0.01 | 320 | 8.6 |
| 0.1 | 225 | 35.7 |
| 1 | 100 | 71.4 |
| 10 | 55 | 84.3 |
| 100 | 50 | 85.7 |
| IC50 | ~0.3 µM |
Experimental Protocols
Detailed methodologies for performing CETSA and NanoBRET™ assays are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of BRAF in response to binding by this compound.
Materials:
-
Cell line expressing BRAF (e.g., A375 melanoma cells with BRAF V600E mutation)
-
This compound
-
DMSO (Vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies: Primary anti-BRAF antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents and equipment
-
PCR machine with a thermal gradient capability
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
For melting curve determination, harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes and heat them in a PCR machine with a temperature gradient (e.g., 40-64°C) for 3 minutes.
-
For isothermal dose-response experiments, heat the cell suspensions at a single, predetermined temperature (e.g., 52°C) for 3 minutes.[1]
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen or a -80°C freezer, followed by thawing at room temperature.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble BRAF:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody against BRAF.
-
Quantify the band intensities to determine the amount of soluble BRAF at each temperature or compound concentration.
-
NanoBRET™ Target Engagement Assay Protocol
Objective: To quantify the binding of this compound to NanoLuc®-BRAF in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-BRAF fusion protein
-
Transfection reagent
-
Fluorescent tracer for BRAF (e.g., a cell-permeable, fluorescently labeled BRAF inhibitor)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRAF plasmid.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the test compound and the fluorescent tracer to the appropriate wells. Include vehicle-only and tracer-only controls.
-
Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Measure the luminescence signal at two wavelengths using a luminometer with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer fluorescence, >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background signal from wells containing only the donor.
-
Plot the corrected BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological pathway.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway with BRAF as a key kinase.
CETSA Experimental Workflow
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CETSA [cetsa.org]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Mechanism: A Comparative Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Based p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a pyrimidine-based p38 MAPK inhibitor with alternative scaffolds, supported by experimental data and protocols.
The 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold serves as a key structural motif in the development of potent and selective kinase inhibitors. This guide focuses on a representative p38 MAPK inhibitor incorporating this pyrimidine core, AS1940477, and provides a comparative analysis against inhibitors from different chemical classes. By examining their mechanism of action, potency, and selectivity, this document aims to provide valuable insights for researchers in the field of inflammation, autoimmune diseases, and oncology.
Mechanism of Action: Targeting the p38 MAPK Signaling Cascade
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, making it a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold, such as AS1940477, act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its phosphorylation of downstream targets.[2] This blockade effectively mitigates the inflammatory cascade.
The p38 MAPK pathway is a three-tiered cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and the p38 MAPK itself.[3] Upon activation by stimuli like cytokines or stress, the cascade is initiated, leading to the dual phosphorylation of p38 MAPK on threonine and tyrosine residues within its activation loop.[4] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2 and CREB, ultimately leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][5]
Comparative Performance of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50) and selectivity against its intended target versus other kinases. Below is a comparison of AS1940477 with two well-characterized p38 MAPK inhibitors from different structural classes: BIRB 796 (Doramapimod), a diaryl urea-based inhibitor, and SB203580, a pyridinyl imidazole-based inhibitor.
| Inhibitor | Chemical Class | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes |
| AS1940477 | Pyrimidine-based | 11.2 | 36.5 | >1000 | >1000 | Selective for p38α and p38β isoforms.[6] |
| BIRB 796 | Diaryl urea-based | 38 | 65 | 200 | 520 | Pan-p38 inhibitor with moderate selectivity over other kinases like JNK2.[7][8] |
| SB203580 | Pyridinyl imidazole-based | 50 | 500 | - | - | Selective for p38α and p38β2, with 100-500 fold selectivity over LCK, GSK-3β, and PKBα.[9] |
IC50 values are compiled from various sources and experimental conditions may differ.
Experimental Protocols
Accurate evaluation of p38 MAPK inhibitors requires robust and standardized experimental protocols. The following are representative methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the enzymatic activity of purified p38 MAPK isoforms by quantifying ATP consumption.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Kinase-specific substrate (e.g., ATF2 peptide)
-
ATP
-
Test inhibitor (e.g., AS1940477)
-
Kinase assay buffer (containing MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase buffer, the specific p38 MAPK isoform, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TNF-α Release Assay (ELISA)
This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for 4-18 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Conclusion
Inhibitors based on the this compound scaffold, exemplified by AS1940477, represent a promising class of p38 MAPK inhibitors with high potency and selectivity. This guide provides a framework for understanding their mechanism of action within the p38 MAPK signaling pathway and offers a comparative analysis against alternative inhibitor classes. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate and characterize novel p38 MAPK inhibitors, ultimately contributing to the development of new therapeutics for inflammatory and proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. AS1940477 | 928344-12-1 | p38 MAPK | MOLNOVA [molnova.com]
- 7. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
reproducibility of published synthesis methods for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of plausible synthetic routes for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a valuable pyrimidine derivative. While specific, detailed published methods for this exact compound are not extensively documented in readily available literature, this comparison is based on established principles of pyrimidine synthesis and protocols for structurally related compounds.
Two primary synthetic strategies are evaluated:
-
Route 1: Classical Cyclocondensation Reaction. This approach builds the pyrimidine ring from acyclic precursors.
-
Route 2: Nucleophilic Aromatic Substitution. This method involves the modification of a pre-functionalized pyrimidine ring.
Data Presentation
The following table summarizes the key parameters for the two proposed synthetic routes for this compound. The data for yield and purity are estimations based on the synthesis of analogous compounds and may vary in practice.
| Parameter | Route 1: Cyclocondensation | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 1,1,1-Trifluoro-2,4-pentanedione, Trifluoroacetamidine hydrochloride | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine, Ammonia |
| Key Reagents | Sodium ethoxide, Ethanol | Anhydrous solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |
| Number of Steps | 1 | 1 |
| Reaction Conditions | Reflux | Elevated temperature (e.g., 100-150 °C) |
| Reported Yield (Analogous Compounds) | Moderate to High | Good to High |
| Reported Purity (Analogous Compounds) | High after purification | High after purification |
| Potential Advantages | Convergent synthesis, readily available starting materials. | Potentially high yielding, direct introduction of the amine group. |
| Potential Disadvantages | May require optimization of reaction conditions to control regioselectivity. | Precursor (4-chloropyrimidine) synthesis required, may require high temperatures. |
Experimental Protocols
Route 1: Synthesis via Cyclocondensation
This route involves the condensation of a β-diketone with an amidine to form the pyrimidine ring.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Trifluoroacetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trifluoroacetamidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,1,1-trifluoro-2,4-pentanedione dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Route 2: Synthesis via Nucleophilic Aromatic Substitution
This method relies on the displacement of a leaving group (e.g., a chloride) from the pyrimidine ring by an amine.
Materials:
-
4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
-
Ammonia (as a solution in a suitable solvent like 1,4-dioxane or as aqueous ammonia)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure vessel, dissolve 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine in a suitable anhydrous solvent such as DMSO or NMP.
-
Add a solution of ammonia (e.g., a 7 M solution in methanol or 28% aqueous ammonia).
-
If necessary, add a non-nucleophilic base like potassium carbonate or DIPEA.
-
Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Mandatory Visualization
The following diagrams illustrate the described synthetic workflows.
Caption: Comparison of two plausible synthetic routes for this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Navigating the Analytical Landscape: A Comparative Guide to Quantifying 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals engaged in the analysis of novel pharmaceutical compounds, the selection of a robust and reliable quantification method is paramount. This guide provides a comparative overview of potential analytical techniques for the quantification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a substituted pyrimidine derivative. Due to a lack of publicly available, validated analytical methods for this specific molecule, this guide presents data and protocols for structurally similar pyrimidine derivatives to serve as a foundational reference for method development and validation.
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development, ensuring safety, efficacy, and quality. The choice of analytical methodology depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. This comparison focuses on widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The following tables summarize validation parameters for analytical methods developed for pyrimidine derivatives that are structurally analogous to this compound. These examples are intended to provide a baseline for expected performance characteristics.
Table 1: HPLC-UV Method for a Pyrimidine Derivative
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 98.97% - 99.83% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 145.2 µg/mL |
| Limit of Quantification (LOQ) | 440.0 µg/mL |
| Data is for the pyrimidine derivative BT10M, as detailed in a study on its UV-VIS spectrophotometric determination.[1] |
Table 2: LC-QTOF-MS/MS Method for a Dichlorinated Pyrimidine Derivative
| Parameter | Result |
| Linearity Range | 1.68 - 12.78 ppm |
| Correlation Coefficient (R²) | 0.9958 |
| Limit of Detection (LOD) | 0.03 ppm |
| Limit of Quantification (LOQ) | 0.08 ppm |
| This data is for the genotoxic impurity 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP) in ticagrelor API, determined after derivatization.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis, based on common practices for pyrimidine-based compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a workhorse in pharmaceutical analysis for its robustness and cost-effectiveness, suitable for quantifying analytes with a UV chromophore.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Example for a Substituted Pyridine):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient from 10% to 90% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity. For polar compounds like aminopyrimidines, derivatization is often necessary to improve volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (General):
-
Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial hold at a lower temperature, followed by a temperature ramp to a final temperature.
-
Injector Temperature: 200-250 °C.
-
MS Ion Source Temperature: 200-230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Sample Preparation with Derivatization:
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) and heat to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level quantification and analysis in complex matrices.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example for a Pyrimidine Impurity):
-
Column: UPLC BEH C18, 100 mm x 4.6 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for each analytical technique.
Conclusion
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the pyrimidin-4-amine core has been a key strategy in the development of novel therapeutic and agrochemical agents. This guide provides an objective comparison of the biological activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogs, supported by experimental data, to aid in ongoing research and development efforts.
Antifungal Activity
Derivatives of 2-(trifluoromethyl)pyrimidin-4-amine have demonstrated significant potential as antifungal agents. The following table summarizes the in vitro antifungal activity of several analogs against various plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of this compound Analogs
| Compound ID | Structure | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | - | [1] |
| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | 10.5 | [1] |
| Pyrimethanil | (Standard) | Phomopsis sp. | 85.1 | 32.1 | [1] |
| 5b | N/A | Botrytis cinerea | 96.76 | - | [2] |
| 5j | N/A | Botrytis cinerea | 96.84 | - | [2] |
| 5l | N/A | Botrytis cinerea | 100 | - | [2] |
| Tebuconazole | (Standard) | Botrytis cinerea | 96.45 | - | [2] |
| 5u | N/A | Rhizoctonia solani | - | 26.0 | [3] |
| Azoxystrobin | (Standard) | Rhizoctonia solani | - | 26.0 | [3] |
The data indicates that modifications to the parent structure, particularly the introduction of substituted benzamide moieties, can lead to potent antifungal activity, in some cases exceeding that of commercial fungicides like Pyrimethanil and Tebuconazole.[1][2] For instance, compound 5o exhibited an EC50 value of 10.5 µg/mL against Phomopsis sp., a significant improvement over Pyrimethanil (32.1 µg/mL).[1]
Anticancer Activity
The pyrimidine core is also a well-established pharmacophore in the design of anticancer agents. The antiproliferative activity of several pyrimidine derivatives against various cancer cell lines is presented below.
Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3 | amino-iminopyrimidine derivative | MCF-7 (Breast) | 1.61 | [4] |
| A549 (Lung) | 2.02 | [4] | ||
| HepG2 (Liver) | 1.85 | [4] | ||
| 7 | pyrimidine derivative | MCF-7 (Breast) | <15.21 | [4] |
| A549 (Lung) | <15.21 | [4] | ||
| HepG2 (Liver) | <15.21 | [4] | ||
| Doxorubicin | (Standard) | Various | Potent | [4] |
| 19 | [1][5][6]triazolo[1,5-a]pyrimidine derivative | Bel-7402 (Liver) | 12.3 | [7] |
| HT-1080 (Fibrosarcoma) | 6.1 | [7] | ||
| Cisplatin | (Standard) | HT-1080 (Fibrosarcoma) | ~24.4 | [7] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Active | [8] |
Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the pyrimidine ring are crucial for potent anticancer activity. For example, the presence of ortho amino-imino groups in compound 3 contributed to its high potency against multiple cancer cell lines.[4] Furthermore, the fusion of a triazole ring to the pyrimidine core, as in compound 19 , resulted in significant activity against liver and fibrosarcoma cell lines, surpassing the efficacy of the standard drug cisplatin in the latter.[7] Compound 3b , a thiazolo[4,5-d]pyrimidine derivative, also demonstrated notable activity in the NCI-60 screen.[8]
Experimental Protocols
In Vitro Antifungal Activity Assay (Poison Plate Technique)
The in vitro antifungal activities of the synthesized compounds are commonly evaluated using the poison plate technique.[1][5]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Media Preparation: The stock solution is then mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation: A mycelial disc (approximately 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compound are used, and the data is analyzed using a suitable statistical method.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: General workflow for the development of biologically active pyrimidine analogs.
This guide highlights the significant potential of this compound analogs as a source of new antifungal and anticancer agents. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design and development of more potent and selective therapeutic compounds. Further investigations into the mechanism of action and in vivo efficacy of the most promising candidates are warranted.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Featuring 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and Leading Marketed Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous FDA-approved drugs. This guide provides an objective comparison of the performance of selected pyrimidine-based kinase inhibitors, supported by experimental data. We will also introduce 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine as a case study for a pyrimidine derivative with potential but currently uncharacterized kinase inhibitory activity, highlighting the importance of experimental validation.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for designing potent and selective inhibitors. By modifying the substituents on the pyrimidine core, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for different kinases, leading to the development of targeted therapies for a variety of diseases, most notably cancer.
Case Study: this compound
This compound is a pyrimidine derivative that, based on its structure, has the potential to act as a kinase inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methyl and amine groups provide points for further chemical modification to improve selectivity and potency. However, a comprehensive review of the scientific literature reveals a scarcity of detailed studies on its specific kinase targets and inhibitory potential. This underscores the critical need for experimental validation to characterize the biological activity of novel small molecules.
Comparative Analysis of Leading Pyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic success of the pyrimidine scaffold, we will compare three well-characterized, FDA-approved kinase inhibitors: Osimertinib (an EGFR inhibitor), Alisertib (an Aurora A kinase inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following tables summarize the biochemical and cellular potencies of these selected pyrimidine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Biochemical Potency of Selected Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) - Biochemical Assay | Selectivity Notes |
| Osimertinib | EGFR (mutant) | L858R/T790M: ~1, Exon 19 del/T790M: ~1, WT EGFR: ~15-184[1][2][3] | Over 100-fold more potent against mutant EGFR than wild-type EGFR.[3] |
| Alisertib | Aurora A Kinase | 1.2[4][5][6] | Over 200-fold more selective for Aurora A than Aurora B (IC50: 396.5 nM).[4][6] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8[7][8] | >130-fold selectivity for JAK1/2 over JAK3 (IC50: 428 nM).[7] |
Table 2: Cellular Activity of Selected Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (nM) | Target Pathway |
| Osimertinib | H1975 (L858R/T790M) | ~15 | EGFR Signaling |
| PC-9 (del E746_A750) | ~10 | EGFR Signaling | |
| Alisertib | HeLa | 6.7 | Aurora A Activity |
| HCT-116 | - | Proliferation | |
| Ruxolitinib | Ba/F3-JAK2 V617F | ~130 | JAK-STAT Signaling |
| HEL | - | JAK-STAT Signaling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for biochemical and cellular kinase inhibition assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Purified kinase (e.g., EGFR, Aurora A, JAK2)
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., Osimertinib, Alisertib, Ruxolitinib) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2x solution of the kinase and its substrate in kinase reaction buffer.
-
Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in kinase buffer to create a 2x inhibitor solution.
-
Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2x inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2x kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay (e.g., Western Blot for Phospho-Protein Levels)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
References
- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Pyrimidine-Based Kinase Inhibitors: GSK2606414 and AZD7762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of two prominent pyrimidine-based kinase inhibitors: GSK2606414, a selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and AZD7762, a potent inhibitor of Checkpoint Kinase 1 (CHK1). While the originally requested compound, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, lacks extensive publicly available selectivity data, this comparison of structurally related and well-characterized inhibitors offers valuable insights into the broader class of pyrimidine-based kinase inhibitors.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Understanding the cross-reactivity profile across the human kinome is paramount for the development of safe and effective therapeutics. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.
Comparative Selectivity Profiles
The following tables summarize the available selectivity data for GSK2606414 and AZD7762. The data for AZD7762 is derived from a KINOMEscan™ screen, a competitive binding assay that quantifies the interaction of a compound with a large panel of kinases. The results are presented as "Percent of Control," where a lower percentage indicates a stronger interaction. For GSK2606414, comprehensive kinome-wide data is not publicly available; however, its high selectivity for PERK has been documented.
Table 1: Selectivity Profile of GSK2606414
| Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| PERK | 0.4 | >1000-fold selectivity over HR1 and PKR. Inhibited only 20 out of 294 kinases by more than 85% at a concentration of 10 µM. | [1][2] |
Table 2: KINOMEscan™ Selectivity Profile of AZD7762 (10 µM)
| Target Kinase | Percent of Control | Kinase Family |
| CHK1 (CHEK1) | 0.5 | CAMK |
| CAMK1D | 0.5 | CAMK |
| CAMK1G | 0.5 | CAMK |
| CAMKK1 | 0.5 | CAMK |
| CAMKK2 | 0.5 | CAMK |
| STK17B | 0.5 | CAMK |
| PIM1 | 1 | CAMK |
| PIM2 | 1 | CAMK |
| PIM3 | 1 | CAMK |
| PLK4 | 1 | Other |
| ... | ... | ... |
A lower "Percent of Control" value indicates stronger binding. Data presented here is a selection of the most potently inhibited kinases. The full dataset can be accessed through the --INVALID-LINK--.[3][4]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and the methodologies used to assess selectivity, the following diagrams illustrate the signaling pathways of the primary targets of GSK2606414 and AZD7762, as well as the general workflows for the KINOMEscan™ and Cellular Thermal Shift Assay (CETSA) experiments.
Caption: A simplified diagram of the PERK signaling pathway, a key component of the unfolded protein response.[1][5][6][7][8][9][10][11]
Caption: A simplified diagram of the ATR-CHK1 signaling pathway, a crucial regulator of the DNA damage response.[3][6][9][12][13][14][15][16]
Caption: A generalized workflow for the KINOMEscan™ competitive binding assay.[2][3][4][17][18][19][20][21][22]
Caption: A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).[4][8][12][13][14][23][24][25]
Experimental Protocols
KINOMEscan™ Competitive Binding Assay (General Protocol)
The KINOMEscan™ platform (Eurofins DiscoverX) is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate format. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Washing: After the incubation period, unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[2][3][4][17][18][19][20][21][22]
Cellular Thermal Shift Assay (CETSA) (General Protocol for Western Blot Detection)
CETSA is a biophysical assay that allows for the assessment of target engagement by a compound within a cellular context. It is based on the principle of ligand-induced thermal stabilization of the target protein.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain in the soluble fraction.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the desired concentration of the test compound or a vehicle control for a specified duration.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication, or lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][8][12][13][14][23][24][25]
-
References
- 1. erk12.com [erk12.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. CHEK1 - Wikipedia [en.wikipedia.org]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CETSA [cetsa.org]
The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy and pharmacokinetic profiles. The introduction of a trifluoromethyl (CF3) group onto a pyrimidine scaffold has become a widely adopted strategy to enhance the drug-like properties of these versatile heterocyclic compounds. This guide provides an objective comparison of trifluoromethylated pyrimidine derivatives with their non-fluorinated analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, impacting target binding and solubility. Furthermore, the high strength of the carbon-fluorine bond often leads to increased metabolic stability, a crucial factor in improving a drug's half-life and bioavailability.[2][3] This guide will delve into these differences, providing a quantitative comparison and outlining the experimental methods used to derive these insights.
Data Presentation: Quantitative Comparison
The following table summarizes key data points comparing trifluoromethylated pyrimidine derivatives with their non-fluorinated counterparts. The data is compiled from various studies and aims to provide a clear comparison of their biological activity and metabolic stability.
| Compound Class | Derivative | Target | IC50 (nM) | Metabolic Half-life (t½, min) | Reference |
| EGFR Inhibitors | Trifluoromethylated Pyrimidine | EGFR (T790M mutant) | 15 | - | [4] |
| Non-fluorinated (Quinazoline) | EGFR (T790M mutant) | >5000 | - | [4] | |
| Trifluoromethylated Pyrimidine (Compound 9u) | EGFR Kinase | 91 | - | [5][6] | |
| Gefitinib (Non-fluorinated quinazoline) | EGFR Kinase | - | - | [6] | |
| Antifungal Agents | Trifluoromethyl Pyrimidine (Compound 5l) | B. cinerea | - | - | [7] |
| Tebuconazole (Non-pyrimidine) | B. cinerea | - | - | [7] | |
| Picornavirus Inhibitors | (Trifluoromethyl)oxadiazole | Picornavirus | - | >90 | [8] |
| Methyl-oxadiazole | Picornavirus | - | <10 | [8] |
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a standard experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.[4]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Objective: To quantify the potency of trifluoromethylated and non-fluorinated pyrimidine derivatives in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted EGFR kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4][9]
-
In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethylated and non-fluorinated pyrimidine derivatives.[3]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM, and the test compound to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[3][10]
-
References
- 1. medium.com [medium.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Benchmarking 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Against Commercial p38 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the investigational compound 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine against a selection of commercially available p38 mitogen-activated protein kinase (MAPK) inhibitors. Due to the limited publicly available data on this compound, this guide presents a hypothetical comparison to illustrate the benchmarking process, alongside established data for well-characterized inhibitors. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers conducting their own comparative studies.
The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and some cancers, making it a significant target for therapeutic intervention.[1][2] The pathway is a tiered kinase cascade initiated by various extracellular stimuli, leading to the activation of p38 MAPK, which in turn phosphorylates downstream substrates, including other kinases and transcription factors, ultimately modulating gene expression related to inflammation and apoptosis.[3]
Caption: The p38 MAPK signaling cascade.
Comparative Performance of p38 Inhibitors
The primary metric for comparing the potency of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. The following table summarizes the reported biochemical IC50 values for several commercially available p38 inhibitors against the p38α isoform, the most well-studied member of the p38 family. A hypothetical value for this compound is included for illustrative purposes.
| Compound | p38α IC50 (nM) | Reference |
| This compound | [Hypothetical Value] | N/A |
| Ralimetinib (LY2228820) | 5.3 | [4] |
| SB203580 | 50 | [5] |
| VX-745 (Neflamapimod) | 10 | [5] |
| Pamapimod (R-1503) | 14 | [5] |
| SD-0006 | 16 | [5] |
| R1487 | 10 | [5] |
| p38 MAP Kinase Inhibitor III | 900 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Benchmarking
To generate robust comparative data, standardized in vitro and cell-based assays are essential. The following protocols outline a typical workflow for assessing the inhibitory activity of a novel compound against p38 MAPK.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Workflow:
Caption: Workflow for a luminescent p38 kinase inhibition assay.
Detailed Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and reference inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor concentration.
-
Kinase Reaction: Add 2 µL of a master mix containing p38α kinase and a suitable peptide substrate. Initiate the reaction by adding 2 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add 10 µL of Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of a compound to inhibit a key downstream inflammatory consequence of p38 activation in a cellular context.
Detailed Methodology:
-
Cell Culture: Isolate human PBMCs and plate them in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test and reference inhibitors for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the inhibition of cytokine release.
Conclusion
The provided framework offers a standardized approach to benchmark the performance of this compound against established commercial p38 inhibitors. By employing consistent and well-defined experimental protocols, researchers can generate reliable and comparable data to evaluate the potential of this novel compound as a therapeutic agent targeting the p38 MAPK pathway. The generation of robust biochemical and cellular data is a critical first step in the drug discovery and development process.
References
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating Off-Target Effects of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of the novel small molecule 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine against established kinase inhibitors with similar pyrimidine-based scaffolds. The objective is to offer a framework for evaluating the selectivity of this compound and to provide supporting experimental methodologies for robust off-target profiling in cell lines. Due to the limited publicly available data on this compound, this guide utilizes illustrative data to demonstrate the application of these techniques.
Executive Summary
This compound, possessing a pyrimidine core structure, is predicted to function as a kinase inhibitor. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, targeting key signaling pathways in oncology and immunology.[1][2][3] This guide compares this compound with three well-characterized kinase inhibitors targeting EGFR, VEGFR, and p38 MAPK, respectively. The evaluation of off-target effects is crucial for predicting potential toxicities and understanding the full pharmacological profile of a compound. Here, we present a multi-pronged approach for off-target assessment, including broad kinome screening, target engagement verification in a cellular context, and phenotypic screening.
Comparative Analysis of Off-Target Profiles
To contextualize the selectivity of this compound, we present a hypothetical off-target profile in comparison to known kinase inhibitors. The following tables summarize illustrative data from a kinome scan and a cellular thermal shift assay (CETSA).
Kinome Scan: Selectivity Profiling
A kinome scan assesses the binding of a compound against a large panel of kinases, providing a broad view of its selectivity. The data below represents the percentage of inhibition at a fixed concentration (e.g., 1 µM).
Table 1: Illustrative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Gefitinib (EGFRi) | Sunitinib (VEGFRi) | SB203580 (p38i) |
| Primary Target(s) | p38α (MAPK14) - 95% | EGFR - 98% | VEGFR2 - 97% | p38α (MAPK14) - 96% |
| ABL1 | 15% | 25% | 75% | 10% |
| AKT1 | 5% | 8% | 12% | 3% |
| AURKA | 10% | 15% | 30% | 5% |
| CDK2 | 8% | 12% | 45% | 7% |
| EGFR | 20% | 98% | 35% | 15% |
| ERK1 (MAPK3) | 3% | 5% | 8% | 2% |
| JNK1 (MAPK8) | 12% | 18% | 25% | 85% |
| MEK1 (MAP2K1) | 2% | 4% | 6% | 1% |
| p38α (MAPK14) | 95% | 30% | 40% | 96% |
| SRC | 18% | 40% | 65% | 20% |
| VEGFR2 (KDR) | 25% | 20% | 97% | 18% |
Data is hypothetical and for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA): Target Engagement
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming direct target engagement. The table below shows the shift in the melting temperature (ΔTm) of selected kinases in the presence of the compounds.
Table 2: Illustrative CETSA Data (ΔTm in °C)
| Kinase Target | This compound | Gefitinib (EGFRi) | Sunitinib (VEGFRi) | SB203580 (p38i) |
| Primary Target(s) | p38α (MAPK14) - 8.5°C | EGFR - 9.2°C | VEGFR2 - 8.9°C | p38α (MAPK14) - 8.7°C |
| ABL1 | 0.8°C | 1.5°C | 4.2°C | 0.5°C |
| EGFR | 1.2°C | 9.2°C | 2.1°C | 0.9°C |
| JNK1 (MAPK8) | 0.7°C | 1.1°C | 1.8°C | 5.3°C |
| p38α (MAPK14) | 8.5°C | 2.5°C | 3.1°C | 8.7°C |
| SRC | 1.0°C | 3.8°C | 5.5°C | 1.3°C |
| VEGFR2 (KDR) | 1.8°C | 1.3°C | 8.9°C | 1.1°C |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Kinome Scanning for Off-Target Profiling
This protocol outlines a competitive binding assay to determine the interaction of a test compound with a panel of kinases.
Principle: An immobilized active site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates a stronger interaction with the test compound.
Materials:
-
Kinase panel (e.g., Eurofins KINOMEscan™)
-
Test compound (this compound) and comparators
-
Assay buffer
-
Detection reagents (e.g., DNA-tagged antibody, qPCR reagents)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: Add the kinase, the immobilized ligand, and the test compound to the wells of a multi-well plate.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a detection reagent (e.g., a DNA-tagged antibody specific for the kinase) and incubate.
-
Quantification: Quantify the amount of bound kinase using a suitable method, such as qPCR, which amplifies the DNA tag.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of the test compound to the signal of a vehicle control (DMSO).
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes how to assess target engagement within intact cells by measuring changes in protein thermal stability.[4][5][6]
Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cell line expressing the target kinase(s) (e.g., HEK293, A549)
-
Cell culture medium and reagents
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against target kinases and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) in the presence of the compound.
Phenotypic Screening: Cell Viability Assay
This protocol outlines a basic phenotypic screen to assess the impact of the compounds on cell viability, which can reveal off-target cytotoxic effects.
Principle: Cell viability is measured using a reagent such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates reduced cell viability.
Materials:
-
Cancer cell line panel (e.g., A549, MCF-7, HCT116)
-
Cell culture medium and reagents
-
Test compounds and a positive control for cytotoxicity (e.g., staurosporine)
-
96-well plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include vehicle control and positive control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathway Context
The illustrative data suggests that this compound may act as an inhibitor of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis. Understanding the on- and off-target effects within this and related pathways is critical.
Conclusion
The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery. This guide provides a framework for assessing the selectivity of this compound by comparing it to established kinase inhibitors and by detailing robust experimental protocols. While the presented data is illustrative, the methodologies of kinome scanning, CETSA, and phenotypic screening offer a powerful combination to build a detailed pharmacological profile, enabling more informed decisions in the progression of novel therapeutic candidates.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Comparative In Vivo Efficacy of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of pyrimidine derivatives, with a focus on structures related to the 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this document leverages in-depth data from a lead optimization study of a closely related and well-characterized pyrrolo[2,3-d]pyrimidine derivative, GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The in vivo performance of this compound is contextualized with data from other relevant pyrimidine-based kinase inhibitors to provide a valuable resource for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of GSK2606414 and provide a comparative look at other pyrimidine derivatives that have demonstrated in vivo efficacy.
Table 1: In Vivo Efficacy of GSK2606414 in a Human Tumor Xenograft Model [1]
| Compound | Cancer Cell Line (Tumor Type) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| GSK2606414 | HT-29 (Human Colorectal Adenocarcinoma) | Nude Mice | 50 mg/kg, oral, twice daily | Significant inhibition of tumor growth | [1] |
Table 2: Comparative In Vivo Efficacy of Other Pyrimidine-Based Kinase Inhibitors
| Compound Class | Lead Compound | Target(s) | Cancer Model | Key In Vivo Efficacy Result | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 47 & 48 | TRAP1, Hsp90 | PC3 (Prostate Cancer) Xenograft | Significant tumor growth reduction | [2] |
| 2-Heteroarylpyrimidines | Compound 21 (PTI-868) | Not specified (Antiproliferative) | Nude Mouse Xenograft Models | Significant tumor growth inhibition | [3] |
| Pyrido[2,3-d]pyrimidine | LY3009120 | Pan-RAF | A375 (Melanoma) Xenograft | 50% phospho-ERK inhibition at 10.4 mg/kg (oral) | [4] |
| 5-methylpyrimidin-2-amine | Compound A8 | JAK2 | Not specified | Bioavailability of 41.1% | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.
Subcutaneous Xenograft Mouse Model for Efficacy Assessment of GSK2606414[1]
-
Cell Line and Culture: Human tumor cells (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the logarithmic growth phase.
-
Animal Model: Female athymic nude mice are used. Animals are allowed to acclimatize for at least one week before the study begins.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. GSK2606414 is administered orally at the specified dose and schedule.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a specified size. The primary efficacy endpoint is the percentage of tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor samples can be collected at the end of the study to measure the phosphorylation status of PERK and its downstream substrates.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the drug's mechanism of action and the studies performed.
Signaling Pathway of PERK Inhibition
The unfolded protein response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). PERK is a key transducer of the UPR. In cancer, PERK signaling can promote cell survival under stress. GSK2606414 inhibits the kinase activity of PERK, thereby blocking downstream signaling and leading to apoptosis in tumor cells.
Caption: The PERK signaling pathway in the unfolded protein response and its inhibition by GSK2606414.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.
Caption: A typical experimental workflow for an in vivo anticancer efficacy study using a xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. The following procedures are based on the known hazards of similar compounds and general laboratory safety best practices.
I. Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 4571-65-7[1] |
| Molecular Formula | C6H6F3N3[1] |
| Molecular Weight | 177.13 g/mol [1] |
| Predicted Boiling Point | 179.4 ± 40.0 °C[1] |
| Predicted Density | 1.384 ± 0.06 g/cm³[1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Safety goggles should provide a snug fit to prevent any airborne particles or splashes from entering the eyes. A face shield should be worn in conjunction with goggles to protect the entire face. |
| Respiratory | NIOSH-approved respirator | A N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
| Body | Laboratory coat and/or chemical-resistant apron or coveralls | A fully fastened lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat. |
III. Operational Plan for Safe Handling
Adherence to the following step-by-step handling procedures is critical to ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.
2. Weighing and Preparation of Solutions:
-
When weighing the solid compound, do so within the fume hood.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Keep the container of the chemical closed as much as possible.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste streams.
2. Disposal of Unused Material and Contaminated Labware:
-
Collect all unused solid material and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a clearly labeled, sealed waste container.
-
The container must be marked as "Halogenated Organic Waste" and should list the chemical name.
3. Aqueous Waste:
-
Any aqueous solutions containing this compound should also be collected in a designated "Halogenated Aqueous Waste" container.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
V. Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
